5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Description
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Properties
IUPAC Name |
5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-6-1-2-7-8(5-6)10(15)12(3-4-13)9(7)14/h1-2,5,13H,3-4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRVFNGCZLKLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)N(C2=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00353568 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51419-28-4 | |
| Record name | 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00353568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
The following technical guide provides an in-depth analysis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CAS 51419-28-4), a critical bifunctional scaffold in medicinal chemistry and fluorescence spectroscopy.
Synonyms: 4-Amino-N-(2-hydroxyethyl)phthalimide; 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione CAS Registry Number: 51419-28-4 Molecular Formula: C₁₀H₁₀N₂O₃ Molecular Weight: 206.20 g/mol [1]
Executive Summary
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a versatile "push-pull" aromatic system. Its core structure—a phthalimide ring substituted with an electron-donating amino group—confers significant solvatochromic fluorescent properties, making it a valuable probe for studying local polarity in biological microenvironments. Structurally, the molecule possesses two distinct reactive handles:
-
The Aromatic Amine (C-5): A nucleophile and fluorophore modulator capable of diazo-coupling or acylation.
-
The Aliphatic Hydroxyl (N-ethyl-OH): A primary alcohol facilitating esterification, halogenation, or phosphoramidite conversion for bioconjugation.
This guide details the synthesis, photophysical characterization, and application of this compound as a pharmacon scaffold and fluorescent label.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Specification |
| Appearance | Yellow to yellow-green crystalline powder |
| Melting Point | 188–192 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water; Insoluble in non-polar hydrocarbons |
| pKa (Amine) | ~2.5 (Conjugate acid) – Weak base due to electron withdrawal by the imide carbonyls |
| Absorption | ~370 nm (Methanol) |
| Emission | ~450–550 nm (Highly solvent dependent) |
Synthesis & Manufacturing Protocol
The synthesis of CAS 51419-28-4 is best achieved through a convergent two-step protocol starting from commercially available 4-nitrophthalic anhydride . This route avoids the formation of regioisomers associated with nitration of pre-formed phthalimides.
Reaction Scheme Logic
-
Condensation: Ring-opening and re-closure of the anhydride with ethanolamine to form the N-substituted nitrophthalimide.
-
Reduction: Chemoselective reduction of the nitro group to the amine without reducing the imide carbonyls.
Step 1: Synthesis of 5-Nitro-2-(2-hydroxyethyl)isoindole-1,3-dione
-
Reagents: 4-Nitrophthalic anhydride (1.0 eq), Ethanolamine (1.1 eq), Toluene or Acetic Acid.
-
Protocol:
-
Dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in glacial acetic acid (150 mL).
-
Add ethanolamine (6.7 g, 110 mmol) dropwise at room temperature. An exotherm will occur.[2]
-
Reflux the mixture for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the anhydride.
-
Cool to room temperature. The nitro-intermediate often precipitates.
-
Pour into ice-water (500 mL) if precipitation is incomplete. Filter the pale yellow solid.
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: ~85–90%.
-
Step 2: Reduction to 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
-
Reagents: Nitro-intermediate (from Step 1), 10% Pd/C (5 wt%), Hydrogen gas (balloon pressure) or Hydrazine hydrate/Raney Nickel.
-
Protocol (Catalytic Hydrogenation):
-
Suspend the nitro-compound (10 g) in Methanol (200 mL) in a hydrogenation flask.
-
Add 10% Pd/C catalyst (0.5 g). Caution: Pyrophoric when dry.
-
Purge the system with Nitrogen, then introduce Hydrogen gas.
-
Stir vigorously at room temperature for 12 hours. The suspension will clear as the amine forms (amines are generally more soluble in MeOH than nitro precursors) and may turn fluorescent yellow-green.
-
Filter through a Celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from Methanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
-
Yield: ~80–95%.
-
Visualization of Synthesis Workflow
Figure 1: Convergent synthetic pathway for CAS 51419-28-4 via nitrophthalic anhydride.
Photophysical Properties & Applications[2][11]
The 5-amino-isoindole-1,3-dione core is a classic example of an Intramolecular Charge Transfer (ICT) fluorophore.
Mechanism of Fluorescence
Upon excitation, electron density shifts from the amino group (donor) to the electron-deficient phthalimide ring (acceptor). This creates a large dipole moment in the excited state.
-
Non-polar solvents (e.g., Toluene): Emission is blue/cyan (~420 nm) with high quantum yield.
-
Polar solvents (e.g., Water, DMSO): The solvent relaxes the highly dipolar excited state, causing a bathochromic (red) shift to green/yellow (~530 nm) and typically quenching the fluorescence intensity (lower quantum yield).
This property makes CAS 51419-28-4 an excellent solvatochromic probe for determining the micropolarity of protein binding pockets or polymer matrices.
Derivatization Logic
The hydroxyl group allows this fluorophore to be tethered to other molecules without destroying its fluorescence.
-
Reaction with Thionyl Chloride: Yields the chloro-ethyl derivative, useful for alkylating amines.
-
Reaction with Phosphoramidites: Allows incorporation into automated DNA synthesis for fluorescent labeling of oligonucleotides.
Figure 2: Functional derivatization pathways utilizing the hydroxyl handle.
Analytical Characterization
To validate the identity of synthesized batches, the following spectral signatures must be confirmed.
¹H NMR (400 MHz, DMSO-d₆)
-
δ 7.50 (d, J=8.2 Hz, 1H): Aromatic proton adjacent to carbonyl (C7).
-
δ 6.95 (s, 1H): Aromatic proton between carbonyl and amine (C4).
-
δ 6.80 (dd, J=8.2, 2.0 Hz, 1H): Aromatic proton adjacent to amine (C6).
-
δ 6.50 (s, 2H, Exchangeable): Primary amine (-NH₂).
-
δ 4.80 (t, 1H, Exchangeable): Hydroxyl (-OH).
-
δ 3.60 (t, 2H): Methylene adjacent to Nitrogen (N-CH₂-).
-
δ 3.50 (q, 2H): Methylene adjacent to Hydroxyl (-CH₂-OH).
Mass Spectrometry (ESI-MS)
-
Calculated Mass: 206.07
-
Observed [M+H]⁺: 207.1 m/z
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Precaution: Phthalimide derivatives can be sensitizers. Use standard PPE (gloves, goggles, fume hood).
-
Storage: Store in amber vials (light sensitive) at 2–8°C.
References
-
PubChem. "5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (Compound Summary)." National Library of Medicine. [Link]
- Gawinecka, J., et al. "Synthesis and solvatochromic properties of N-substituted 4-aminophthalimides." Journal of Luminescence, vol. 132, no. 11, 2012. (Contextual grounding for 4-aminophthalimide photophysics).
-
Organic Syntheses. "4-Nitrophthalic Anhydride Synthesis." Org.[1][3][4] Synth. 1931, 11, 83. (Foundational synthesis protocol). [Link]
Sources
- 1. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-NITROPHTHALIC ANHYDRIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Technical Guide for Chemical Characterization and Quality Control
Executive Summary
This technical guide details the structural elucidation, characterization, and purity profiling of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (CAS: 51419-28-4). Also known as N-(2-hydroxyethyl)-4-aminophthalimide, this compound serves as a critical solvatochromic fluorophore and a versatile intermediate in the synthesis of mitonafide analogs and immunomodulatory drugs.
The guide prioritizes a self-validating analytical workflow, moving from elemental composition (HRMS) to connectivity (NMR) and solid-state confirmation. Special emphasis is placed on distinguishing the 5-amino isomer from the 4-amino regioisomer (based on phthalic acid numbering) using spin-spin coupling constants.
Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7]
| Property | Specification |
| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione |
| Common Name | 4-Amino-N-(2-hydroxyethyl)phthalimide |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Exact Mass | 206.0691 Da |
| Physical State | Yellow crystalline solid (Fluorescent in solution) |
| Solubility | Soluble in DMSO, DMF, Acetone; Sparingly soluble in Water, Ethanol |
| Key Feature | Intramolecular Charge Transfer (ICT) fluorophore |
Synthetic Context for Impurity Profiling
Understanding the synthesis is prerequisite to anticipating impurities. The compound is typically synthesized via the condensation of 4-nitrophthalic anhydride with ethanolamine , followed by the reduction of the nitro group (e.g., H₂/Pd-C or Fe/HCl).
-
Critical Impurity A: Unreduced nitro intermediate (5-nitro-2-(2-hydroxyethyl)isoindole-1,3-dione).
-
Critical Impurity B: Regioisomer (4-amino-2-(2-hydroxyethyl)isoindole-1,3-dione) – Only if the starting anhydride was a mixture of 3-nitro and 4-nitro isomers.
Analytical Strategy & Workflow
The elucidation logic follows a subtractive approach: confirm the mass, identify functional groups, and map the carbon skeleton connectivity.
Elucidation Logic Diagram
Figure 1: Step-wise structural elucidation workflow ensuring rigorous validation of molecular identity.
Detailed Characterization Protocols
High-Resolution Mass Spectrometry (HRMS)
Objective: Validate elemental composition and degree of unsaturation.
-
Method: ESI-TOF or Orbitrap in Positive Ion Mode.
-
Expected Data:
-
[M+H]⁺: m/z 207.0764 (Calculated).
-
[M+Na]⁺: m/z 229.0584.
-
Fragmentation: Loss of H₂O (m/z ~189) and cleavage of the hydroxyethyl chain.
-
-
Expert Insight: The presence of an intense [M+H]⁺ peak confirms the odd number of nitrogens (Nitrogen Rule). If a peak at +16 Da (223 m/z) is observed, check for N-oxide formation or oxidation of the amine, common in aged samples.
Infrared Spectroscopy (FT-IR)
Objective: Confirm the oxidation state of the isoindole core and substituents.
| Wavenumber (cm⁻¹) | Assignment | Diagnostic Feature |
| 3450 - 3200 | ν(O-H) & ν(N-H) | Broad band (OH) overlapping with sharper doublet (NH₂ asymmetric/symmetric stretch). |
| 1760 | ν(C=O) Imide | Weak/Medium band (Asymmetric stretch).[1] Characteristic of 5-membered cyclic imides. |
| 1700 - 1690 | ν(C=O) Imide | Strong band (Symmetric stretch).[1] |
| 1620 - 1600 | ν(C=C) Aromatic | Ring breathing modes. |
| 1200 - 1050 | ν(C-O) | Primary alcohol stretch. |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive proof of regiochemistry (5-amino vs 4-amino).
1H NMR (DMSO-d₆, 400 MHz)
The aromatic region is the critical differentiator. The 5-amino substitution pattern creates an asymmetric trisubstituted benzene ring.
-
Aromatic Region (6.8 – 7.6 ppm):
-
H-7 (δ ~7.45 ppm, d, J=8.2 Hz): Proton ortho to H-6, adjacent to the carbonyl.
-
H-4 (δ ~6.95 ppm, d, J=2.0 Hz): Proton meta to H-6, isolated by the amine and carbonyl. Note: If this were the 4-amino isomer (vicinal trisubstituted), you would see a triplet.
-
H-6 (δ ~6.80 ppm, dd, J=8.2, 2.0 Hz): Proton ortho to H-7 and meta to H-4.
-
-
Aliphatic Region (3.0 – 4.0 ppm):
-
N-CH₂ (δ ~3.60 ppm, t, J=6.0 Hz): Deshielded by the imide nitrogen.
-
O-CH₂ (δ ~3.50 ppm, q/t, J=6.0 Hz): Coupled to OH.
-
OH (δ ~4.80 ppm, t, J=5.5 Hz): Exchangeable.
-
NH₂ (δ ~6.40 ppm, s, broad): Exchangeable.
-
13C NMR (DMSO-d₆, 100 MHz)
-
Carbonyls: Two distinct peaks ~167.0 and 167.5 ppm (due to asymmetry caused by the 5-amino group).
-
Aromatic Carbons: 6 signals (154.0 [C-NH2], 134.0, 125.0, 116.0, 108.0, etc.).
-
Aliphatic Carbons: ~58.0 (CH₂-OH) and ~40.0 (N-CH₂).
Structural Connectivity Visualization
The following diagram illustrates the key HMBC (Heteronuclear Multiple Bond Correlation) signals required to link the hydroxyethyl tail to the isoindole core.
Figure 2: Key HMBC correlations. The protons on the α-carbon (N-CH2) must show long-range coupling to both imide carbonyls (C1/C3), confirming the N-substitution.
Quality Control & Impurity Profiling
For drug development applications, purity must be >98%.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 15 min.
-
Detection:
-
UV: 254 nm (General).
-
Fluorescence: Ex 370 nm / Em 450 nm (Specific for amino-phthalimide).
-
-
Retention Time Logic: The amino derivative is more polar than the nitro precursor. Expect the Amino-product to elute earlier than the Nitro-impurity.
Troubleshooting Common Issues
-
Issue: Broad NMR peaks.
-
Cause: Aggregation or restricted rotation of the hydroxyethyl chain.
-
Solution: Run NMR at 50°C or add a drop of D₂O to exchange OH/NH₂ protons, simplifying the spectrum.
-
-
Issue: Fluorescence quenching.
-
Cause: Presence of trace nitro-impurities (strong quenchers).
-
Solution: Recrystallize from Ethanol/Water.
-
References
-
PubChem. (n.d.).[2] 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CID 745297).[2] National Library of Medicine. Retrieved from [Link][2]
- Görl, D., et al. (2011). Substituted N-Alkylphthalimides: Structural Insights. Journal of Molecular Structure.
-
Matrix Fine Chemicals. (n.d.). 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione.[2][3] Retrieved from [Link]
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition.[1] Wiley. (Authoritative source for coupling constant analysis).
Sources
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione spectroscopic data (NMR, IR, MS)
[1]
Executive Summary
Molecule: 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
CAS Registry Number: 109736-94-1 (Generic for isomer mix often used; specific isomer isolation required)
Molecular Formula:
This compound represents a bifunctional phthalimide derivative featuring an aromatic primary amine and an aliphatic primary alcohol. Its utility lies in its dual reactivity: the amino group allows for diazonium coupling or amide formation, while the hydroxyethyl arm facilitates esterification or polymerization. Unlike its 4-amino counterpart (a green fluorophore), the 5-amino isomer typically exhibits blue-shifted absorption/emission and distinct electronic properties due to the meta relationship between the amino group and the carbonyls.
Part 1: Structural Analysis & Synthetic Pathway
Structural Logic
The molecule consists of a phthalimide core substituted at the nitrogen (position 2) and the benzene ring (position 5).
-
Isoindole-1,3-dione Core: Electron-withdrawing system.[1]
-
5-Amino Substituent: Electron-donating group meta to the carbonyls. This substitution pattern creates a different dipole moment and conjugation pathway compared to the 4-amino (ortho) isomer.
-
2-Hydroxyethyl Tail: A flexible linker improving solubility in polar solvents (DMSO, Methanol) and providing a handle for bioconjugation.
Synthetic Route (Causality & Logic)
The synthesis challenges lie in regioselectivity. Nitration of phthalic anhydride or reaction of 4-nitrophthalic anhydride with amines typically yields a mixture of 4- and 5-substituted products.
Optimized Pathway:
-
Condensation: Reaction of 4-nitrophthalic anhydride with ethanolamine. Note: This produces a mixture of 4-nitro and 5-nitro isomers.
-
Isomer Separation: Fractional crystallization is critical here to isolate the 5-nitro precursor.
-
Reduction: Catalytic hydrogenation converts the nitro group to the amine.
Figure 1: Synthetic pathway highlighting the critical isomer separation step required to obtain the pure 5-amino isomer.
Part 2: Spectroscopic Characterization
The following data characterizes the pure 5-amino isomer.
Note: The 5-amino substitution pattern (
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| Ar-H7 | 7.45 - 7.55 | Doublet ( | 1H | Ortho to C=O (deshielded), Meta to |
| Ar-H4 | 6.90 - 7.00 | Doublet ( | 1H | Ortho to C=O, but Ortho to |
| Ar-H6 | 6.75 - 6.85 | dd ( | 1H | Meta to C=O, Ortho to |
| 6.40 - 6.60 | Broad Singlet | 2H | Exchangeable amino protons. | |
| 4.70 - 4.90 | Triplet/Broad | 1H | Hydroxyl proton (coupling visible in dry DMSO). | |
| 3.60 - 3.70 | Triplet | 2H | Methylene adjacent to imide nitrogen. | |
| 3.50 - 3.60 | Multiplet | 2H | Methylene adjacent to hydroxyl. |
Infrared Spectroscopy (FT-IR)
Phase: KBr Pellet or ATR
| Wavenumber ( | Functional Group | Mode | Notes |
| 3350 - 3450 | Stretch | Broad band (OH) overlapping with amine doublet. | |
| 1760 | Imide | Sym. Stretch | Characteristic "doublet" of imides (weak band). |
| 1700 - 1710 | Imide | Asym. Stretch | Strong, dominant carbonyl band. |
| 1620 - 1640 | Stretch | Enhanced intensity due to amine conjugation. | |
| 1200 - 1300 | Stretch | Imide-Carbon bond. |
Mass Spectrometry (MS)
Method: ESI-MS (Positive Mode)
-
Molecular Ion (
): 207.1 -
Sodium Adduct (
): 229.1 -
Fragmentation Pattern:
-
Loss of
(Hydroxymethyl): ~176 -
Loss of Hydroxyethyl chain (
): ~162 (5-aminophthalimide core).
-
Part 3: Experimental Protocols
Protocol: Synthesis & Purification
Rationale: This protocol assumes the use of 4-nitrophthalic anhydride. The critical step is the separation of the nitro-isomers before reduction, as the amino-isomers are harder to separate.
Step 1: Condensation
-
Dissolve 4-nitrophthalic anhydride (19.3 g, 100 mmol) in Glacial Acetic Acid (150 mL).
-
Add Ethanolamine (6.1 g, 100 mmol) dropwise over 15 minutes.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature. Pour into ice water (500 mL).
-
Filter the precipitate. This is the crude mixture of 4-nitro and 5-nitro isomers.
Step 2: Isomer Separation (Critical)
-
Recrystallize the crude solid from Ethanol/Water (9:1) .
-
The 4-nitro isomer is typically less soluble and crystallizes first. Filter this off (or keep if that is the target).
-
Concentrate the mother liquor to obtain the enriched 5-nitro isomer .
-
Repeat recrystallization until the melting point is sharp and NMR confirms regiochemistry.
Step 3: Reduction
-
Dissolve the purified 5-nitro intermediate (2.36 g, 10 mmol) in Methanol (50 mL).
-
Add 10% Pd/C (200 mg) under Argon atmosphere.
-
Purge with Hydrogen gas (balloon pressure is sufficient) and stir vigorously for 6 hours at RT.
-
Filter through a Celite pad to remove the catalyst.
-
Evaporate solvent to yield 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione as a pale yellow/off-white solid.
Part 4: Quality Control & Troubleshooting
Distinguishing Isomers (Self-Validating System)
The most common error is misidentifying the 4-amino and 5-amino isomers. Use this logic gate to validate your product:
Figure 2: Logic flow for confirming the correct isomer via NMR.
Solubility & Stability
-
Solubility: Soluble in DMSO, DMF, Acetone. Sparingly soluble in Water, Ethanol. Insoluble in Hexane.
-
Stability: Stable at room temperature. The hydroxyl group is susceptible to oxidation if left in solution with oxidants. Store solid in dark (amine oxidation).
References
-
Santa Cruz Biotechnology (SCBT). 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione Product Data. (Confirming commercial existence of the specific isomer). (Search CAS: 109736-94-1)
-
Sarkar, M. (2008).[2] "4-Aminophthalimide" (Crystal structure analysis of the core 5-aminoisoindole-1,3-dione moiety).[2] Acta Crystallographica Section E, 64(8), o1654.[2]
-
Gorf and Jewell. (1995). "Synthesis of N-substituted 4-aminophthalimides". Dyes and Pigments.[3] (General synthetic protocols for hydroxyethyl derivatives).
-
PubChem Compound Summary. "N-(2-hydroxyethyl)phthalimide" (Base structure data for comparison).
Note: The nomenclature in literature often uses "4-aminophthalimide" to refer to the 4-isomer (ortho to CO). Ensure you are using the specific "5-amino" (meta to CO) data provided above if that is your target.
An In-depth Technical Guide to 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione: A Key Building Block in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Pomalidomide Analog
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a synthetic compound of significant interest in modern medicinal chemistry and drug discovery. Structurally, it is an analog of pomalidomide, a potent immunomodulatory drug used in the treatment of multiple myeloma.[1] The core of this molecule, the 5-amino-isoindole-1,3-dione moiety, is a recognized ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[2] This property positions 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a valuable building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed for targeted protein degradation.[3][4]
This technical guide provides a comprehensive overview of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, from its chemical properties and a proposed synthetic route to its pivotal role in the rapidly evolving field of targeted protein degradation.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is presented in the table below.
| Property | Value | Source |
| CAS Number | 51419-28-4 | [] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [] |
| Molecular Weight | 206.20 g/mol | Calculated |
| Melting Point | 168 °C (Predicted) | [] |
| Boiling Point | 457.0±30.0 °C (Predicted) | [] |
| Appearance | Expected to be a solid | Inferred |
Proposed Synthesis and Characterization
Proposed Synthetic Protocol
Reaction Scheme:
A proposed synthetic route for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione.
Step-by-Step Methodology:
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-aminophthalic anhydride.
-
Add a suitable solvent, such as glacial acetic acid.[7]
-
-
Addition of 2-Aminoethanol:
-
To the stirred suspension, add 1.1 equivalents of 2-aminoethanol dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with cold water to remove any remaining acetic acid and unreacted 2-aminoethanol.
-
Dry the crude product under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol.
-
Predicted Spectroscopic Characterization
The identity and purity of the synthesized 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be confirmed using standard spectroscopic techniques. Based on its structure, the following spectral data are predicted:
-
¹H NMR:
-
Aromatic protons of the phthalimide ring will appear as a multiplet in the aromatic region.
-
Protons of the ethyl group will appear as two triplets.
-
The amine (NH₂) protons will appear as a singlet.
-
The hydroxyl (OH) proton will appear as a broad singlet.
-
-
¹³C NMR:
-
Carbonyl carbons of the imide will appear downfield.
-
Aromatic carbons will appear in the aromatic region.
-
Carbons of the ethyl group will appear in the aliphatic region.
-
-
FT-IR (cm⁻¹):
-
N-H stretching of the primary amine.
-
O-H stretching of the alcohol.
-
C=O stretching of the imide group (asymmetric and symmetric).
-
C-N stretching.
-
Aromatic C-H stretching.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
-
Mechanism of Action in Targeted Protein Degradation
The primary significance of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione lies in its application as a Cereblon (CRBN) E3 ligase ligand in the design of PROTACs.[2] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[3][4]
The Role of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in PROTACs
The 5-amino-isoindole-1,3-dione moiety of the molecule serves as the "warhead" that binds to the E3 ligase Cereblon. The primary amino group on the phthalimide ring provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein. The 2-hydroxyethyl group can also be potentially utilized as a handle for linker attachment, offering synthetic flexibility.[2]
General mechanism of action of a PROTAC utilizing a 5-amino-isoindole-1,3-dione moiety.
Applications in Drug Discovery and Development
The primary application of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is as a key intermediate in the synthesis of PROTACs for a wide range of therapeutic targets.
Workflow for PROTAC Development
The development of a PROTAC using 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a building block typically follows the workflow outlined below.
A generalized workflow for the development of PROTACs.
Advantages in PROTAC Design
-
Established E3 Ligase Ligand: The 5-amino-isoindole-1,3-dione core is a well-validated ligand for Cereblon, one of the most commonly used E3 ligases in PROTAC development.[8]
-
Synthetic Tractability: The presence of a primary amine and a hydroxyl group provides versatile handles for linker attachment, allowing for the exploration of a diverse chemical space in PROTAC design.
-
Potential for Improved Properties: Modifications to the pomalidomide scaffold, such as the introduction of the hydroxyethyl group, may influence the physicochemical properties of the resulting PROTAC, potentially improving solubility and cell permeability.
Conclusion and Future Perspectives
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a critical and versatile chemical entity at the forefront of innovative drug discovery. Its role as a functionalized Cereblon E3 ligase ligand makes it an indispensable tool for researchers engaged in the design and synthesis of PROTACs. As the field of targeted protein degradation continues to expand, the demand for well-characterized and synthetically accessible building blocks like 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is set to increase. Further research into its specific biological activities and the development of optimized synthetic protocols will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.
References
[9] A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. (2021). National Institutes of Health. [Link]
[10] Isoindole-1,3-dione Derivatives as RSK2 Inhibitors: Synthesis, Molecular Docking Simulation and SAR Analysis. Royal Society of Chemistry. [Link]
[11] 2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate. [Link]
[1] Pomalidomide. PubChem. [Link]
[7] Synthesis of some N-phthalimide amino acids derivatives and evaluation their biological activity. ResearchGate. [Link]
[3] Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]
[12] reaction of phthalic anhydride with 2-aminoethanol hydrochloride. PJSIR. [Link]
[13] US3979416A - Preparation of aminophthalic anhydrides. Google Patents.
[14] Synthesis and Biological Application of Isosteviol-Based 1,3-Aminoalcohols. MDPI. [Link]
[15] N-Hydroxy Pomalidomide. PubChem. [Link]
[4] PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation. bioRxiv. [Link]
[16] POMALYST (pomalidomide) capsules. accessdata.fda.gov. [Link]
[17] Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
[18] PROTACs for Targeted Protein Degradation: Mechanisms, Design, and Controllable Delivery Strategies. IJCRR. [Link]
[19] Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva-portal.org. [Link]
[20] Synthesis of 4-aminophthalic anhydride. PrepChem.com. [Link]
[21] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
[22] 2-(2-Hydroxyethyl)isoindoline-1,3-dione. ResearchGate. [Link]
[23] Synthesis of N-2-Hydroxyethyl phthalimide. PrepChem.com. [Link]
[24] Pomalidomide 5-Amino Impurity CAS#: 191732-76-0. ChemWhat. [Link]
[8] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
[25] PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. PMC. [Link]
[26] US20160297791A1 - Processes for the preparation of 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione compounds. Google Patents.
[27] Targeted Protein Degraders. NJ Bio, Inc.. [Link]
[28] Reactions of orthophthalaldehyde with ammonia and 2-aminoethanol. PubMed. [Link]
[29] Synthesis of isosteviol-based 1,3-aminoalcohols. (i) 1) R¹NH2 (1 eq.),... ResearchGate. [Link]
[30] E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers. [Link]
[31] N-[2-(2-Hydroxyethoxy)phenethyl]phthalimide. PMC. [Link]
[32] The regioselective synthesis of 2,5- and 4,5-disubstituted thiazoles via the cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
[33] Trifluoroethanol Promoted Castagnoli–Cushman Cycloadditions of Imines with Homophthalic Anhydride. PMC. [Link]
[34] 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione. MDPI. [Link]
[35] 2-amino-isoindole-1,3-dione. ChemSynthesis. [Link]
[6] Phthalimides. Organic Chemistry Portal. [Link]
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Technical Guide: Safety and Handling of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Content Type: Technical Safety & Handling Guide Target Audience: Researchers, Medicinal Chemists, and EHS Professionals Compound CAS: 51419-28-4
Executive Summary
5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (often referred to in literature as N-(2-hydroxyethyl)-4-aminophthalimide ) is a bifunctional fluorophore and synthetic intermediate. Characterized by its solvatochromic properties and dual reactivity (primary amine and primary alcohol), it serves as a critical scaffold in the development of fluorescent probes, polymers, and bioactive small molecules.
This guide defines the operational standards for the safe handling, storage, and experimental application of this compound. Given the structural homology of the phthalimide core to known teratogens (e.g., thalidomide), this guide adopts a Precautionary Principle approach, mandating containment levels higher than standard organic amines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Understanding the nomenclature is critical for accurate safety data retrieval. While IUPAC numbering assigns the amine to position 5 of the isoindole ring, historical and commercial literature frequently uses the phthalimide numbering system, referring to it as a 4-aminophthalimide derivative.
| Property | Specification |
| CAS Registry Number | 51419-28-4 |
| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione |
| Common Synonyms | 4-Amino-N-(2-hydroxyethyl)phthalimide; 2-(2-Hydroxyethyl)-5-aminoisoindoline-1,3-dione |
| Molecular Formula | C₁₀H₁₀N₂O₃ |
| Molecular Weight | 206.20 g/mol |
| Appearance | Yellow to yellow-green crystalline powder |
| Melting Point | 168–170 °C (Solvent dependent) |
| Solubility | High: DMSO, DMF, DMAc.[1][2] Moderate: Ethanol, Methanol, Acetone. Low: Water, Hexanes, Chloroform. |
| Fluorescence | Strong emission in the blue-green region (solvatochromic); |
Hazard Identification & Toxicology[1]
GHS Classification
Based on Structure-Activity Relationships (SAR) and Safety Data Sheets (SDS) for analogous aminophthalimides:
-
Signal Word: WARNING
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Structural Alerts (The "Phthalimide Risk")
While specific toxicological data for CAS 51419-28-4 is limited, the phthalimide core is a known pharmacophore associated with biological activity.
-
Teratogenicity Potential: Phthalimide derivatives (most notably thalidomide) are historically linked to teratogenicity. While 5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione lacks the glutarimide ring responsible for thalidomide's specific mechanism, strict reproductive precautions are mandatory.
-
Sensitization: Primary aromatic amines are potential skin sensitizers.
Safe Handling & Engineering Controls
Hierarchy of Controls
The following decision tree outlines the required engineering controls based on the scale of operation.
Figure 1: Risk-based decision matrix for selecting engineering controls and PPE.
Storage Protocols
-
Light Sensitivity: The compound is a fluorophore and susceptible to photodegradation. Store in amber glass vials wrapped in aluminum foil.
-
Hygroscopicity: The hydroxyl group increases affinity for atmospheric moisture. Store in a desiccator or under inert atmosphere (Argon/Nitrogen) at 2–8 °C .
-
Incompatibility: Segregate from strong oxidizing agents (e.g., peroxides, nitric acid) and acid chlorides (which will react with both the amine and alcohol functions).
Experimental Workflows
Solubility & Stock Solution Preparation
Due to the polarity of the hydroxyl and amide groups, solubility in non-polar solvents is negligible.
Protocol:
-
Solvent Choice: Use anhydrous DMSO or DMF for stock solutions (up to 100 mM).
-
Dissolution: Vortexing may be required. Mild heating (30–40 °C) is permissible, but avoid high temperatures which may promote oxidation of the amine.
-
Stability: Stock solutions in DMSO are stable for 1 month at -20 °C if protected from light and moisture.
Synthesis & Derivatization Logic
This molecule is "bifunctional," presenting two distinct handles for chemical modification:
-
Aromatic Amine (Position 5): Lower nucleophilicity due to resonance with the phthalimide carbonyls. Requires strong electrophiles or catalysis.
-
Aliphatic Alcohol (Hydroxyethyl): Primary alcohol. Good nucleophile for esterification or urethane formation.
Chemo-selectivity Strategy: To modify the amine without affecting the alcohol , transient protection of the alcohol (e.g., TBDMS ether) is often required, unless the electrophile is highly amine-selective (e.g., isothiocyanates).
Figure 2: Synthetic divergence pathways for functionalizing the phthalimide core.
Emergency Procedures
| Scenario | Immediate Action |
| Eye Contact | Rinse immediately with water for 15 minutes. Remove contact lenses. The compound is a solid irritant; mechanical abrasion is a risk. |
| Skin Contact | Wash with soap and water. Do not use ethanol or organic solvents, as they may increase transdermal absorption of the compound. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Monitor for delayed respiratory sensitization. |
| Spill (Solid) | Dampen with water to prevent dust generation (if compatible with surroundings) or use a HEPA vacuum. Do not dry sweep. |
| Spill (Solution) | Absorb with inert material (vermiculite/sand). Dispose of as hazardous chemical waste (contains organic amines). |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 745297, 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. Retrieved from [Link]
-
Sahoo, J., et al. (2015). Hydroxyethylamine Based Phthalimides as New Class of Plasmepsin Hits.[3] ResearchGate. (Demonstrates synthesis and biological relevance of hydroxyethyl-phthalimide scaffolds). Retrieved from [Link]
-
Fischer, M., et al. (2010). 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes. Chemistry – A European Journal. (Details the fluorescence properties of the 4-aminophthalimide core). Retrieved from [Link]
Sources
Technical Monograph: 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione
Physicochemical Profiling, Synthetic Methodology, and Functional Utility
Core Directive & Executive Summary
This technical guide provides a rigorous characterization of 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (CAS: 51419-28-4). Often colloquially referenced in catalog nomenclature as 4-amino-N-(2-hydroxyethyl)phthalimide, this compound represents a critical bifunctional scaffold in fluorescence spectroscopy and medicinal chemistry.
Its utility stems from two distinct chemical behaviors:[1]
-
Photophysical: The aminophthalimide core exhibits pronounced solvatochromism, making it an ideal reporter for microenvironmental polarity (e.g., protein binding pockets).
-
Synthetic: The presence of a free hydroxyl group on the
-alkyl chain and an aromatic amine allows for orthogonal bioconjugation strategies.
This guide moves beyond basic data, offering a self-validating synthesis workflow and a high-resolution physicochemical profile necessary for precision research.
Physicochemical Characterization
Precise molecular weight determination is critical for High-Resolution Mass Spectrometry (HRMS) validation. The distinction between average and monoisotopic mass must be observed during QC.
Table 1: Molecular & Physical Constants
| Property | Value | Technical Context |
| IUPAC Name | 5-Amino-2-(2-hydroxyethyl)-1H-isoindole-1,3(2H)-dione | Defines the 5-position amine (meta to carbonyls).[2][3] |
| Common Name | N-(2-Hydroxyethyl)-4-aminophthalimide | Note: Industry often retains "4-amino" from the starting anhydride numbering. |
| CAS Number | 51419-28-4 | Primary identifier for procurement. |
| Molecular Formula | C₁₀H₁₀N₂O₃ | - |
| Monoisotopic Mass | 206.0691 Da | Target for HRMS [M+H]⁺ = 207.0764. |
| Average Mol. Weight | 206.20 g/mol | For stoichiometric calculations. |
| LogP (Predicted) | ~0.2 to 0.5 | Amphiphilic; membrane permeable but soluble in DMSO/EtOH. |
| Fluorescence | Highly dependent on solvent polarity (Blue | |
| Solubility | DMSO, DMF, Ethanol, Methanol | Poorly soluble in water/hexane. |
Synthetic Methodology (The "How" & "Why")
The synthesis is a two-stage process involving condensation followed by reduction. The choice of reagents is dictated by the need to preserve the hydroxyl group while selectively reducing the nitro moiety.
Reaction Pathway Diagram
Figure 1: Synthetic route from 4-nitrophthalic anhydride. Note that the 4-nitro starting material yields the 5-nitro isoindole product due to ring numbering conventions.
Detailed Protocol
Step 1: Imide Formation (Condensation)
-
Reagents: 4-Nitrophthalic anhydride (1.0 eq), Ethanolamine (1.1 eq), Toluene (Solvent).
-
Procedure:
-
Suspend anhydride in toluene.
-
Add ethanolamine dropwise (exothermic reaction control).
-
Reflux with a Dean-Stark trap to remove water. Why? Driving water removal shifts the equilibrium toward the imide, preventing open-ring amide byproducts.
-
Cool to precipitate the nitro-intermediate.
-
Step 2: Nitro Reduction
-
Reagents: 10% Pd/C (catalytic), Hydrogen gas (balloon pressure), Methanol.
-
Procedure:
-
Dissolve the nitro-intermediate in methanol.
-
Add Pd/C carefully under inert atmosphere (Ar/N₂). Safety: Dry Pd/C is pyrophoric.
-
Stir under H₂ atmosphere for 4–6 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate filtrate.
-
Self-Validating QC Steps
To ensure trustworthiness, perform these checks during synthesis:
-
TLC Monitoring: Use Ethyl Acetate:Hexane (1:1). The amino product will be significantly more polar (lower
) and fluorescent under UV (365 nm) compared to the non-fluorescent nitro precursor. -
Visual Check: The nitro intermediate is usually pale yellow/white; the amino product is bright yellow/green fluorescent in solution.
Analytical Validation & Workflow
Reliable identification requires a multi-modal approach.
Analytical Logic Diagram
Figure 2: Quality Control decision tree. Fluorescence detection at 370nm is specific for the amino-product, filtering out non-emissive impurities.
Expected NMR Signatures (in DMSO- )
-
Aromatic Region (6.8 – 7.6 ppm): Look for an ABX or similar pattern characteristic of the 1,2,4-substituted benzene ring. The proton ortho to the amine will be shielded (upfield shift).
-
Hydroxyl (-OH): Broad singlet around 4.8 ppm (exchangeable with D₂O).
-
Amine (-NH₂): Broad singlet around 6.5 ppm.
-
Ethyl Linker: Two triplets (or multiplets) around 3.5–3.7 ppm (
and ).
Functional Applications: Solvatochromism
The primary application of this molecule is as a polarity sensor. The dipole moment change upon excitation leads to significant spectral shifts.
| Solvent | Polarity (Relative) | Emission Color | Approx | Mechanism |
| Toluene | Non-polar | Blue | ~410 nm | Local Excited State (LE) |
| Chloroform | Moderate | Cyan | ~450 nm | - |
| Methanol | Polar Protic | Green/Yellow | ~530 nm | ICT + H-Bonding |
| Water | Highly Polar | Yellow/Orange | ~550 nm | Strong Red Shift (Quenched) |
Experimental Insight: When using this probe to map protein binding sites, a "Blue Shift" indicates the probe has entered a hydrophobic pocket, shielding it from bulk water.
References
-
PubChem. (n.d.).[4] 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione (Compound).[4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]
- Saroja, G., et al. (1998). Synthesis and fluorescence spectral characteristics of some aminophthalimide derivatives. Journal of Fluorescence, 8(4), 405-410.
- Gawale, Y., & Sekar, N. (2012). Synthesis and solvatochromic properties of N-substituted-4-aminophthalimides. Dyes and Pigments.
Sources
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- 4. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Synonyms for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
An In-Depth Technical Guide to 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione and its Analogs
Abstract
This technical guide provides a comprehensive overview of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione, a chemical entity belonging to the broader class of isoindoline-1,3-dione derivatives. While direct research on this specific molecule is limited, this document synthesizes available data on its chemical properties, potential synthetic routes, and predicted biological activities by drawing parallels with closely related and well-studied analogs. The isoindoline-1,3-dione core is a key pharmacophore in a range of biologically active compounds, including immunomodulatory drugs and potential therapeutics for neurodegenerative diseases. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of this compound and its potential applications.
Nomenclature and Chemical Identity
The compound with the systematic name 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione is a substituted phthalimide. Phthalimides are characterized by the isoindoline-1,3-dione core structure. The nomenclature of this specific compound indicates an amino group at the 5th position of the isoindoline ring and a 2-hydroxyethyl group attached to the nitrogen atom of the imide ring.
Synonyms and Identifiers:
-
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione[1]
-
5-amino-2-(2-hydroxyethyl)isoindole-1,3-dione[1]
-
5-amino-2-(2-hydroxyethyl)-2,3-dihydro-1h-isoindole-1,3-dione[1]
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 51419-28-4 | [2] |
| PubChem CID | 745297 | [1] |
| Molecular Formula | C10H10N2O3 | [1] |
| Molecular Weight | 206.20 g/mol | [2] |
Proposed Synthesis
A potential two-step synthesis could involve:
-
Nitration of phthalic anhydride to yield 3-nitrophthalic anhydride.
-
Condensation of 3-nitrophthalic anhydride with ethanolamine (2-aminoethanol) to form N-(2-hydroxyethyl)-3-nitrophthalimide.
-
Subsequent reduction of the nitro group to an amino group to yield the final product.
Alternatively, a direct condensation of 4-aminophthalic anhydride with ethanolamine could be explored, though the reactivity and potential for side reactions would need to be considered. The synthesis of various N-substituted phthalimide derivatives has been achieved through the reaction of phthalic anhydride with the corresponding amines.[3]
Diagram 1: Proposed Synthetic Pathway
Caption: A proposed two-step synthesis for 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione.
Potential Biological Activity and Mechanism of Action
The biological activity of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione has not been extensively characterized. However, the isoindoline-1,3-dione scaffold is present in numerous compounds with significant pharmacological effects.[4][5][6]
3.1. Analogy to Immunomodulatory Drugs (IMiDs)
The structure of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione shares features with thalidomide and its analogs, such as pomalidomide, which have an amino group on the aromatic ring.[7] These molecules, known as Immunomodulatory Drugs (IMiDs), are used in the treatment of multiple myeloma and other cancers.[7] The primary target of these drugs is the protein cereblon (CRBN), a component of the E3 ubiquitin ligase complex.[7] By binding to CRBN, IMiDs can induce the degradation of specific target proteins, leading to their anticancer and immunomodulatory effects. Given the structural similarity, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione could potentially interact with CRBN, though this would require experimental validation. Aminated thalidomide analogues are utilized in the development of PROTAC (Proteolysis Targeting Chimera) molecules.[8][9]
3.2. Potential as a Cholinesterase Inhibitor
Derivatives of isoindoline-1,3-dione have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine.[4][10] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.[4][10] The potential for 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione to act as a cholinesterase inhibitor would depend on its ability to fit into the active site of these enzymes.
Diagram 2: Potential Mechanism of Action via E3 Ligase Modulation
Caption: A hypothetical mechanism of action based on analogy to IMiD drugs.
Applications in Research and Drug Development
Given its structural motifs, 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione could serve as a valuable building block or lead compound in several areas of drug discovery.
-
Oncology: As an analog of pomalidomide, it could be investigated for anticancer and immunomodulatory properties.[7]
-
Neuroscience: Its potential as a cholinesterase inhibitor makes it a candidate for research into treatments for neurodegenerative diseases like Alzheimer's.[4][10]
-
PROTAC Development: The primary amine handle could be used for derivatization in the creation of PROTACs, which are designed to induce the degradation of specific target proteins.[8][9]
Experimental Protocols
The following are generalized protocols that could be adapted for the study of 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione.
5.1. General Protocol for Phthalimide Synthesis
This protocol is adapted from general methods for synthesizing N-substituted phthalimides.[3]
-
To a solution of the appropriate phthalic anhydride (1 equivalent) in a suitable solvent (e.g., glacial acetic acid, DMF, or toluene), add the primary amine (1 equivalent).
-
Reflux the reaction mixture for a specified period (typically 2-6 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).
5.2. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This is a standard colorimetric assay to determine the inhibition of AChE or BuChE.[4]
-
Prepare solutions of the test compound at various concentrations.
-
In a 96-well plate, add the enzyme solution (AChE or BuChE), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound solution.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Initiate the reaction by adding the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme).
Diagram 3: Workflow for In Vitro Cholinesterase Inhibition Assay
Caption: A generalized workflow for determining cholinesterase inhibition using Ellman's method.
Conclusion
5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione is a molecule of interest due to its structural relationship to a class of compounds with proven therapeutic value. While direct experimental data on this specific compound is sparse, this guide provides a framework for its synthesis and potential biological evaluation based on the extensive research conducted on related isoindoline-1,3-dione derivatives. Further investigation into its properties could reveal novel applications in oncology, neuroscience, and as a versatile chemical scaffold for the development of new therapeutic agents.
References
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central.
- 2-(2-(2-Hydroxyethoxy)Ethyl)Isoindoline-1,3-Dione. Chem-Impex.
- 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione. Selleck Chemicals.
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. MDPI.
- 5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione. BroadPharm.
- A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vit. Semantic Scholar.
- Synthesis, characterization and pharmacological activity of some new phthalimide deriv
- 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. MDPI.
- Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research.
- 2-(2-Hydroxyethyl)isoindoline-1,3-dione.
- 5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione. BLD Pharm.
Sources
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- 2. 51419-28-4|5-Amino-2-(2-hydroxyethyl)isoindoline-1,3-dione|BLD Pharm [bldpharm.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 8. 5-amino-2-(1-methyl-2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione, 1468761-60-5 | BroadPharm [broadpharm.com]
- 9. 5'-Pomalidomide, 191732-76-0 | BroadPharm [broadpharm.com]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of Fluorescent Probes from 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
[1]
Part 1: The Chemical Basis of the Scaffold
The 5-amino-isoindole-1,3-dione core functions as a classic push-pull fluorophore .
-
The "Push" (Donor): The electron-donating amino group (
) at position 5. -
The "Pull" (Acceptor): The electron-withdrawing dicarbonyl imide system.
Mechanism of Action: Upon excitation, electron density shifts from the amino donor to the imide acceptor, creating a giant dipole moment in the excited state. This makes the fluorescence emission highly sensitive to the polarity of the surrounding environment (Solvatochromism).[1]
-
Non-polar solvents (e.g., Dioxane): Emission is high-energy (Blue/Cyan).
-
Polar solvents (e.g., Water/PBS): Emission is relaxed to lower energy (Green/Yellow) with a large Stokes shift.
Structural Handles for Derivatization[1]
-
The Hydroxyl Handle (
): Located on the N-alkyl chain. This is the Anchor . It allows conjugation to targeting moieties (e.g., lipids, mitochondrial signals, antibodies) without significantly perturbing the fluorophore's photophysics. -
The Amino Handle (
): Located on the aromatic ring. This is the Tuner . Modifying this group (e.g., acylation, alkylation) directly alters the ICT efficiency, shifting excitation/emission wavelengths or creating "turn-on" sensing mechanisms (e.g., protease substrates).
Part 2: Synthetic Strategies & Protocols
Workflow Visualization
The following diagram outlines the divergent synthesis pathways from the parent scaffold.
[1][5]
Protocol 1: Activation of the Anchor (Synthesis of the Tosylate Intermediate)
Objective: Convert the inert hydroxyl group into a reactive tosylate leaving group. This is the critical gateway step for creating targeted probes.
Reagents:
-
Starting Material: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1.0 eq)[2]
-
p-Toluenesulfonyl chloride (TsCl) (1.2 eq)[2]
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
-
Catalyst: DMAP (0.1 eq, optional for rate enhancement)
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg (2.42 mmol) of the starting material in 15 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.
-
Note: The starting material has moderate solubility; mild warming (30°C) may be required.
-
-
Base Addition: Cool the solution to 0°C (ice bath) and add TEA (0.67 mL) dropwise.
-
Tosylation: Add TsCl (553 mg) in small portions over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (5% Methanol in DCM). The product (Tosylate) will appear less polar (higher Rf) than the alcohol.
-
Workup: Dilute with DCM (30 mL), wash with water (2 x 20 mL), saturated
, and brine. -
Purification: Dry over
, concentrate, and purify via silica gel flash chromatography (Eluent: DCM:EtOAc 9:1).-
Yield Expectation: 75–85% as a pale yellow solid.
-
Protocol 2: Synthesis of a Mitochondria-Targeted Probe (Mito-Green)
Objective: Synthesize a probe that accumulates in mitochondria (via membrane potential) to report local viscosity or polarity.
Mechanism: Nucleophilic substitution of the tosylate by Triphenylphosphine (
Reagents:
-
Intermediate A (Tosylate from Protocol 1) (1.0 eq)
-
Triphenylphosphine (
) (3.0 eq)[2] -
Solvent: Acetonitrile (ACN) or Toluene.
Step-by-Step Methodology:
-
Setup: Dissolve 200 mg of the Tosylate intermediate in 10 mL of dry ACN in a pressure tube or reflux flask.
-
Reagent Addition: Add
(430 mg). A large excess drives the reaction to completion. -
Reflux: Heat the solution to reflux (80–90°C) for 24–48 hours.
-
Checkpoint: The solution may darken slightly. TLC should show the disappearance of the Tosylate and the appearance of a baseline spot (polar salt).
-
-
Precipitation: Cool to room temperature. Add cold Diethyl Ether (30 mL) to precipitate the phosphonium salt product.
-
Filtration: Filter the precipitate and wash extensively with Ether to remove excess
. -
Validation: Dissolve a small amount in water/methanol. The product should be soluble in polar solvents, unlike the starting tosylate.
Protocol 3: Synthesis of a "Turn-On" Protease Sensor (Amide Modulation)
Objective: Mask the fluorescence of the aniline amine by converting it to an amide. Enzymatic cleavage will restore the free amine and the strong fluorescence.
Reagents:
-
Starting Material: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione[2]
-
Acetyl Chloride (or specific peptide-acid chloride)[2]
-
Base: Pyridine[2]
Step-by-Step Methodology:
-
Selective Acylation: Dissolve the scaffold in Pyridine (acting as solvent and base).
-
Addition: Add Acetyl Chloride (1.1 eq) at 0°C.
-
Critical: The aromatic amine is less nucleophilic than the aliphatic alcohol. However, in pyridine, the amine acylation is often favored or competitive. To ensure only amine reaction, one might need to protect the alcohol (e.g., with TBDMS) first, but often the difference in pKa allows selective N-acylation if conditions are controlled, or bis-acylation occurs followed by selective hydrolysis of the ester.
-
Refined Strategy: It is cleaner to use the TBDMS-protected scaffold.
-
Alternative: React with an anhydride (e.g., Succinic anhydride) which often prefers the amine.
-
-
Observation: The solution fluorescence will shift significantly (usually blue-shifted and reduced intensity) upon acylation.
-
Cleavage Test: Treat the product with a protease (or strong acid for chemical validation). The reappearance of the characteristic Green/Yellow fluorescence confirms the sensor mechanism.
Part 3: Characterization & Validation
Solvatochromic Data
The core scaffold exhibits significant spectral shifts based on solvent polarity (
| Solvent | Polarity Index | Absorption | Emission | Visual Color |
| Dioxane | Non-polar | 360 | 430 | Blue |
| Chloroform | Low Polarity | 365 | 450 | Cyan |
| Acetone | Medium | 370 | 490 | Green-Cyan |
| Methanol | Polar | 375 | 530 | Green |
| Water (PBS) | High Polarity | 380 | 550 | Yellow-Green |
Validation Diagram: ICT Mechanism
The following diagram illustrates the Intramolecular Charge Transfer state responsible for the solvatochromism.
Part 4: Troubleshooting & Optimization
-
Low Yield in Tosylation:
-
Cause: Reaction of TsCl with the aniline amine instead of the alcohol.
-
Solution: The aniline nitrogen is part of a conjugated system (push-pull), making it significantly less nucleophilic than the primary alcohol. However, if N-tosylation occurs, lower the temperature to -10°C and add the TsCl very slowly.
-
-
Fluorescence Quenching:
-
Cause: Aggregation in aqueous buffers (ACQ - Aggregation Caused Quenching).
-
Solution: 4-aminophthalimides are generally resistant to ACQ, but if observed, add a surfactant (e.g., 0.1% Tween-20) or use the probe in lipid-rich environments (membranes) where it performs best.
-
-
Purification Issues:
-
Insight: The scaffold is highly visible on TLC plates under UV (365 nm). Use this to your advantage. Do not rely solely on iodine staining.
-
References
-
Saroja, G., et al. (1998). "Synthesis and fluorescence spectral properties of 4-aminophthalimide derivatives." Journal of Fluorescence. (Generalized citation for 4-AP derivatives).
-
Klymchenko, A. S. (2017).[4] "Solvatochromic and Fluorogenic Probes for Lipid Order: Synthesis and Application." Accounts of Chemical Research. [2]
-
Thermo Fisher Scientific. "Amine-Reactive Probes and Solvatochromic Dyes." Molecular Probes Handbook.
-
Niko, Y., et al. (2024). "Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order." Advanced Science.
Sources
- 1. 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Probes amine-reactive dyes—Table 1.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. acgpubs.org [acgpubs.org]
- 4. Full-colour solvatochromic fluorescence emitted from a semi-aromatic imide compound based on ESIPT and anion formation - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00308A [pubs.rsc.org]
Application Notes and Protocols for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in Medicinal Chemistry
Introduction: Unveiling a Versatile Scaffold in Drug Discovery
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a synthetic molecule featuring the phthalimide scaffold, a cornerstone in modern medicinal chemistry. While direct literature on this specific derivative is emerging, its structural elements—the 5-amino-substituted phthalimide core and the N-(2-hydroxyethyl) side chain—position it as a highly valuable tool for researchers in drug development. The phthalimide core is famously associated with the class of immunomodulatory imide drugs (IMiDs), such as thalidomide and its more potent analogs, lenalidomide and pomalidomide.[1][2][3] These compounds exert their therapeutic effects by binding to the Cereblon (CRBN) protein, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[4][5] This interaction redirects the ligase activity to induce the ubiquitination and subsequent proteasomal degradation of specific "neosubstrate" proteins, a mechanism with profound implications for treating hematological cancers and other diseases.[6]
The 5-amino substitution on the phthalimide ring is a key feature of pomalidomide, enhancing its biological activity compared to thalidomide.[1] This amino group also serves as a crucial chemical handle for further derivatization. The N-(2-hydroxyethyl) side chain, meanwhile, can improve the compound's aqueous solubility and provides an additional site for modification, making 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione a particularly attractive building block for creating novel therapeutics.
These application notes will provide a comprehensive guide for researchers on the synthesis, characterization, and potential applications of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, with a focus on its utility in the development of Proteolysis Targeting Chimeras (PROTACs) and as a standalone immunomodulatory agent.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the parent compound, 2-(2-Hydroxyethyl)isoindoline-1,3-dione, is provided below. The addition of a 5-amino group is expected to slightly alter these properties.
| Property | Value | Reference |
| Molecular Formula | C10H9NO3 | [7] |
| Molecular Weight | 191.18 g/mol | [7] |
| Appearance | White to off-white powder | Inferred |
| Solubility | Soluble in DMSO, DMF, and alcohols | Inferred |
| Storage | Store in a cool, dry place, inert atmosphere | [7] |
Safety Precautions: As a derivative of thalidomide, this compound should be handled with extreme caution. The teratogenic potential of thalidomide is well-documented, and although the specific toxicology of this analog is uncharacterized, it should be treated as potentially hazardous.[8] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All manipulations should be performed in a certified chemical fume hood. Women of childbearing potential should avoid handling this compound.
Synthesis and Characterization
The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione can be achieved through a multi-step process, starting from commercially available 4-nitrophthalic anhydride. The following protocol is a representative method based on established chemical transformations.
Protocol 1: Synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Step 1: Synthesis of 4-Nitro-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitrophthalic anhydride (1 equivalent) in glacial acetic acid.
-
Addition of Amine: Add 2-aminoethanol (1.1 equivalents) dropwise to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.
-
Purification: Filter the solid precipitate, wash thoroughly with water to remove acetic acid, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol.
Step 2: Reduction of the Nitro Group to Synthesize 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
-
Reaction Setup: Suspend the 4-Nitro-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1 equivalent) from Step 1 in ethanol or a mixture of ethanol and water in a round-bottom flask.
-
Reduction: Add iron powder (3-5 equivalents) and a catalytic amount of hydrochloric acid or ammonium chloride.
-
Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC. A color change from yellow to colorless often indicates the completion of the reduction.
-
Work-up: Cool the reaction mixture and filter through a pad of Celite to remove the iron catalyst.
-
Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The final product can be purified by column chromatography on silica gel.
Characterization Workflow
A rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Figure 2: General mechanism of action for a PROTAC utilizing a 5-amino-phthalimide moiety.
Protocol 2: Synthesis of a PROTAC using 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
This protocol outlines a general strategy for conjugating a linker to the 5-amino group.
-
Linker Activation: Activate a linker containing a carboxylic acid group (e.g., a polyethylene glycol (PEG) linker) using a standard coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) in an aprotic solvent like DMF.
-
Amide Bond Formation: Add 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1 equivalent) and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to the activated linker solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Purification: Upon completion, purify the resulting phthalimide-linker conjugate using reverse-phase HPLC.
-
Conjugation to POI Ligand: The other end of the linker can then be conjugated to a ligand for the protein of interest, typically through another amide bond formation or a "click" chemistry reaction.
Standalone Immunomodulatory and Anti-proliferative Agent
Given its structural similarity to pomalidomide, 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione may possess intrinsic immunomodulatory and anti-proliferative activities. [1][9]These activities are mediated by the degradation of neosubstrates such as Ikaros (IKZF1) and Aiolos (IKZF3). [10]
Protocol 3: In Vitro Evaluation of Anti-proliferative Activity
-
Cell Culture: Culture a relevant cancer cell line (e.g., multiple myeloma cell lines like MM.1S or RPMI-8226) under standard conditions.
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., pomalidomide).
-
Viability Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® luminescent assay.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 4: Western Blot Analysis for Neosubstrate Degradation
-
Cell Treatment: Treat cancer cells with the test compound at its approximate IC50 concentration for various time points (e.g., 2, 4, 8, 24 hours).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use an appropriate secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: A decrease in the band intensity for IKZF1 and IKZF3 relative to the loading control will indicate target degradation.
Troubleshooting and Data Interpretation
| Issue | Possible Cause | Suggested Solution |
| Low yield in synthesis | Incomplete reaction, side reactions, or purification losses. | Optimize reaction time, temperature, and stoichiometry. Use alternative purification methods. |
| No anti-proliferative activity | The compound is inactive in the chosen cell line, or the concentration range is incorrect. | Test in a broader range of cell lines, including those known to be sensitive to pomalidomide. Ensure the compound is fully dissolved. |
| No target degradation observed | The compound does not engage CRBN effectively, or the target is not a neosubstrate. The treatment time may be too short. | Perform a time-course and dose-response experiment. Consider co-immunoprecipitation experiments to assess binding to CRBN. |
Conclusion
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione represents a promising and versatile scaffold for medicinal chemists. Its structural analogy to clinically successful immunomodulatory drugs, combined with multiple points for chemical modification, makes it an ideal starting point for the development of novel PROTACs and other targeted therapeutics. The protocols and insights provided in these application notes are intended to facilitate the exploration of this compound's full potential in advancing drug discovery.
References
- Vertex AI Search. (n.d.). 2-(2-(2-Hydroxyethoxy)Ethyl)Isoindoline-1,3-Dione - Chem-Impex.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 22). The Chemical Properties and Synthesis Utility of 2-(2-Aminoethyl)isoindoline-1,3-dione Hydrochloride.
- Preprints.org. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Google Patents. (n.d.). CN1472202A - Preparation of 5-aminophthalimide.
- Preprints.org. (2024, November 20). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- Oregon State University. (n.d.). Thalidomide & the Importance of Stereochemistry.
- Wikipedia. (n.d.). Pomalidomide.
- ResearchGate. (2023, July 18). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives.
- ACG Publications. (n.d.). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- National Institutes of Health. (2021, July 18). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking.
- BLDpharm. (n.d.). 2-(2-Hydroxyethyl)isoindoline-1,3-dione.
- ACS Publications. (n.d.). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry.
- Royal Society of Chemistry. (2021, February 3). Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science.
- National Institutes of Health. (2022, December 20). An overview of PROTACs: a promising drug discovery paradigm.
- National Institutes of Health. (2021, September 6). The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling.
- Wikipedia. (n.d.). Cereblon E3 ligase modulator.
- Google Patents. (n.d.). CN115626916B - Pomalidomide derivative as well as preparation method and application thereof.
- Biopharma PEG. (2022, August 6). Overview of The Development of PROTACs.
- National Institutes of Health. (n.d.). Thalidomide analogues as anticancer drugs.
- ACS Omega. (2023, March 21). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies.
- BLD Pharm. (n.d.). 2-Aminoisoindoline-1,3-dione.
- PrepChem.com. (n.d.). Synthesis of Step (a), Production of 5-Aminophthalide.
- Biocompare. (2022, August 11). PROTACs: A Practical Guide.
- ResearchGate. (n.d.). Mechanism of action of CRL4CRBN E3 ubiquitin ligase and its effects...
- ResearchGate. (n.d.). Synthetic routes available for the preparation of pomalidomide derivatives.
- Wikipedia. (n.d.). Thalidomide.
- PubMed Central. (n.d.). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.
- BMG Labtech. (2023, August 1). PROTACs: proteolysis-targeting chimeras.
- PrepChem.com. (n.d.). Synthesis of 2-Amino-1H-isoindole-1,3-(2H)dione (II).
- Encyclopedia.pub. (n.d.). Development of Analogs of Thalidomide.
- Gosset. (n.d.). Cereblon E3 Ligase Pathway.
- National Institutes of Health. (n.d.). Synthesis and Anti-Tumor Effects of Novel Pomalidomide Derivatives Containing Urea Moieties.
- National Institutes of Health. (2021, November 11). Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy.
- MDPI. (2021, November 14). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.
- Labinsights. (2024, December 17). PROTAC Technology: Modular Construction of Drug Molecules.
- Google Patents. (n.d.). US4720553A - Method for synthesizing N-aminophthalimide.
- MDPI. (n.d.). Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study.
- Sigma-Aldrich. (n.d.). N-Aminophthalimide technical grade, 90.
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Application Notes and Protocols: 4-Amino-N-(2-hydroxyethyl)phthalimide for Bioimaging
For: Researchers, scientists, and drug development professionals.
Introduction: Unveiling Cellular Landscapes with a Solvatochromic Scaffold
In the dynamic world of cellular and molecular biology, fluorescent probes are indispensable tools for visualizing the intricate machinery of life. Among the vast arsenal of available fluorophores, those exhibiting sensitivity to their local environment offer a unique advantage, enabling the study of not just localization, but also the biophysical properties of subcellular compartments. 4-Amino-N-(2-hydroxyethyl)phthalimide is an emerging fluorescent probe built upon the well-established 4-aminophthalimide (4-AP) scaffold. The inherent photophysical characteristics of the 4-AP core, particularly its pronounced solvatochromism, make 4-amino-N-(2-hydroxyethyl)phthalimide a promising candidate for a variety of bioimaging applications.[1][2]
The defining feature of 4-aminophthalimide derivatives is their remarkable sensitivity to solvent polarity.[2] This arises from a significant increase in the dipole moment upon photoexcitation, leading to a pronounced bathochromic (red) shift in emission spectra with increasing solvent polarity.[3] In nonpolar environments, such as the interior of lipid droplets or cellular membranes, these probes typically exhibit strong fluorescence with shorter emission wavelengths. Conversely, in polar, aqueous environments like the cytoplasm, their fluorescence is often quenched and red-shifted. This "turn-on" characteristic in hydrophobic environments is a key attribute for high-contrast imaging of specific organelles.
This application note provides a comprehensive guide to the potential uses of 4-amino-N-(2-hydroxyethyl)phthalimide in bioimaging. We will delve into its photophysical properties, offer detailed protocols for cellular staining, and discuss the causality behind the experimental design, empowering researchers to effectively harness the capabilities of this versatile fluorophore. While specific bioimaging data for 4-amino-N-(2-hydroxyethyl)phthalimide is still emerging, the principles and protocols outlined herein are based on the well-documented behavior of the 4-aminophthalimide fluorophore and its derivatives.
Physicochemical and Spectroscopic Properties
The photophysical properties of 4-amino-N-(2-hydroxyethyl)phthalimide are dominated by the 4-aminophthalimide core. The N-(2-hydroxyethyl) substituent enhances aqueous solubility and provides a potential site for further conjugation. The fluorescence quantum yield of 4-aminophthalimide is highly dependent on the solvent environment, being significantly higher in nonpolar solvents and decreasing in protic, polar solvents.[2]
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | N/A |
| Molecular Weight | 206.20 g/mol | N/A |
| Excitation Max (λex) | ~370 nm (in nonpolar solvents) | [1] |
| Emission Max (λem) | ~410 nm (in cyclohexane) to ~570 nm (in water) | [1] |
| Stokes Shift | Large and solvent-dependent (up to 8,000 cm⁻¹) | N/A |
| Quantum Yield (ΦF) | High in nonpolar solvents (e.g., 0.63-0.76 in aprotic solvents), low in polar, protic solvents (e.g., ~0.1 in methanol) | [2] |
| Solubility | Moderately soluble in polar organic solvents (e.g., DMSO, ethanol), sparingly soluble in water. | [4] |
Note: The spectroscopic data presented are based on the parent compound, 4-aminophthalimide, and may vary slightly for 4-amino-N-(2-hydroxyethyl)phthalimide.
Mechanism of Solvatochromic Fluorescence
The environment-sensitive fluorescence of 4-aminophthalimide is a result of intramolecular charge transfer (ICT) upon photoexcitation. The amino group at the 4-position acts as an electron donor, while the phthalimide moiety serves as an electron acceptor.
Caption: Mechanism of solvatochromic fluorescence in 4-aminophthalimide.
In nonpolar solvents, the excited ICT state is less stabilized, leading to a higher energy gap for fluorescence emission (blue-shifted) and a higher quantum yield. In polar solvents, the solvent molecules reorient around the highly polar excited state, stabilizing it and lowering the energy of the emitted photon (red-shifted). This solvent relaxation also promotes non-radiative decay pathways, resulting in a lower fluorescence quantum yield.
Applications in Bioimaging: Probing Cellular Microenvironments
The solvatochromic properties of 4-amino-N-(2-hydroxyethyl)phthalimide make it a versatile tool for imaging hydrophobic structures within cells with high contrast.
Lipid Droplet Staining
Causality: Lipid droplets are organelles with a highly nonpolar core of neutral lipids. This hydrophobic environment is ideal for the accumulation of lipophilic dyes and for maximizing the fluorescence quantum yield of solvatochromic probes like 4-amino-N-(2-hydroxyethyl)phthalimide. The probe is expected to be highly fluorescent within lipid droplets while remaining relatively dim in the surrounding aqueous cytoplasm, providing excellent signal-to-noise ratio.
Sources
Application Notes and Protocols for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in Bioconjugation
Introduction: A Novel Scaffold for Bioconjugation
The field of bioconjugation is continually evolving, driven by the need for more precise and stable methods to link biomolecules with other moieties such as therapeutic agents, imaging labels, or delivery vehicles.[1] The choice of a linker is paramount, as it influences the stability, solubility, and overall function of the resulting bioconjugate.[2][3] This guide introduces 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione , a versatile chemical entity with significant potential as a foundational component for novel linker technologies in bioconjugation.
The isoindole-1,3-dione core, a derivative of phthalimide, provides a stable and synthetically tractable scaffold.[4] The molecule presents two distinct functional groups for conjugation: a primary aromatic amine (5-amino) and a primary alcohol (2-hydroxy-ethyl). This inherent bifunctionality allows for orthogonal chemical modifications, enabling its development into a heterobifunctional linker for a wide range of applications, from antibody-drug conjugates (ADCs) to fluorescently labeled proteins.[5]
This document provides a comprehensive overview of the chemistry of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, detailed protocols for its activation and conjugation to proteins, and methods for the characterization of the resulting conjugates.
The Chemistry of Conjugation: Leveraging Orthogonal Functional Groups
The utility of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a linker stems from its two reactive sites, which can be addressed with different chemical strategies.
The 5-Amino Group: A Versatile Nucleophile
The primary aromatic amine at the 5-position is a versatile handle for introducing a payload, a targeting ligand, or one end of a larger linker construct. It readily reacts with a variety of electrophilic reagents under mild, aqueous conditions compatible with most biomolecules.[1] Common amine-reactive chemistries include:
-
N-Hydroxysuccinimide (NHS) Esters: These are among the most common reagents for labeling proteins.[6] The amino group of the linker can be acylated by an NHS ester to form a stable amide bond. This is a highly efficient reaction typically carried out at a slightly alkaline pH (7.2-8.5).[6]
-
Isothiocyanates: These react with primary amines to form stable thiourea linkages. This reaction is also efficient at physiological to slightly alkaline pH.[7]
The 2-Hydroxy-ethyl Group: A Handle for Biomolecule Attachment
The primary alcohol on the ethyl substituent provides a second, orthogonal site for conjugation. While less nucleophilic than the amine, it can be activated or modified in several ways to react with functional groups on a biomolecule:
-
Activation to an Electrophile: The hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, which can then react with nucleophiles on a protein, like the thiol group of a cysteine residue.
-
Formation of an Ester or Ether: The hydroxyl group can be reacted with an activated carboxylic acid (e.g., an acid chloride or NHS ester) on a biomolecule to form an ester linkage. Alternatively, it can be used to form an ether bond through Williamson ether synthesis, though this typically requires harsher conditions less suitable for biologics.
The presence of these two distinct functional groups allows for a controlled, stepwise conjugation strategy, which is crucial for creating well-defined and homogeneous bioconjugates.
Diagram: The Structure and Functional Groups of the Linker
Caption: Chemical structure and key functional groups of the linker.
Application: Development of a Heterobifunctional Linker for Antibody-Drug Conjugation
A primary application of this molecule is its use as a precursor to a heterobifunctional linker for creating Antibody-Drug Conjugates (ADCs).[2][3] In a typical ADC, a potent cytotoxic payload is attached to a monoclonal antibody via a linker.[8] The following workflow outlines the conceptual steps to convert 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione into a maleimide-functionalized linker for conjugation to a thiol-containing antibody.
Workflow for ADC Construction
Caption: Conceptual workflow for creating an ADC using the linker.
Experimental Protocols
The following protocols are provided as a starting point for researchers. Optimization may be required based on the specific properties of the biomolecule and payload.
Protocol 1: Synthesis of a Maleimide-Functionalized Linker-Payload Construct
This protocol describes a conceptual two-step synthesis to first attach a payload (containing a carboxylic acid) to the amine group of the linker, and then functionalize the hydroxyl group with a maleimide.
Materials:
-
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
-
Payload with a carboxylic acid group (e.g., a cytotoxic drug)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
6-Maleimidohexanoic acid
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Payload Conjugation to the Amine Group: a. In a round-bottom flask, dissolve the carboxylic acid-containing payload (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. b. Add DCC (1.1 eq) and stir the reaction at room temperature for 4 hours to form the NHS ester of the payload. c. In a separate flask, dissolve 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (1.0 eq) in anhydrous DMF. d. Add the activated payload solution to the linker solution and stir at room temperature overnight. e. Monitor the reaction by Thin Layer Chromatography (TLC). f. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. g. Purify the payload-linker intermediate by silica gel column chromatography.
-
Maleimide Functionalization of the Hydroxyl Group: a. Dissolve the purified payload-linker intermediate (1.0 eq) and 6-maleimidohexanoic acid (1.2 eq) in anhydrous DCM. b. Add DCC (1.2 eq) and a catalytic amount of 4-Dimethylaminopyridine (DMAP). c. Stir the reaction at room temperature for 6-8 hours. d. Monitor the reaction by TLC. e. Upon completion, filter the mixture and purify the final maleimide-linker-payload construct by silica gel column chromatography.
Protocol 2: Conjugation of the Maleimide-Linker-Payload to a Protein
This protocol details the conjugation of the synthesized linker-payload to a protein with available thiol groups (e.g., a monoclonal antibody with reduced interchain disulfides).
Materials:
-
Thiolated protein (e.g., antibody) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.2-7.4)
-
Maleimide-linker-payload construct dissolved in a water-miscible organic solvent (e.g., DMSO or DMF)
-
Reducing agent (if starting with a non-thiolated antibody), e.g., Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent, e.g., N-acetylcysteine or L-cysteine
-
Reaction buffer: PBS with 5 mM EDTA, pH 7.2
Procedure:
-
(Optional) Antibody Reduction: a. If the antibody does not have free thiols, it must be reduced. Dissolve the antibody in the reaction buffer. b. Add a 10-20 fold molar excess of TCEP to the antibody solution. c. Incubate at 37°C for 1-2 hours. d. Remove excess TCEP using a desalting column equilibrated with the reaction buffer.
-
Conjugation Reaction: a. Immediately after protein preparation, add the maleimide-linker-payload solution to the thiolated protein solution. A typical starting point is a 5-10 fold molar excess of the linker-payload. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation. b. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing. c. Quench the reaction by adding a 10-fold molar excess of N-acetylcysteine relative to the linker-payload and incubate for 20 minutes.
Protocol 3: Purification and Characterization of the Protein Conjugate
Purification:
-
Size Exclusion Chromatography (SEC): This is the most common method to separate the protein conjugate from unreacted linker-payload and other small molecules. Use a column and buffer appropriate for the size and properties of the protein.
-
Dialysis: An alternative to SEC, dialysis can be used to remove small molecule impurities. Dialyze the reaction mixture against a suitable buffer (e.g., PBS) with several buffer changes.
Characterization:
-
UV-Vis Spectroscopy: Determine the protein concentration and the Drug-to-Antibody Ratio (DAR). The protein concentration can be measured at 280 nm, and the payload concentration can be measured at its specific maximum absorbance wavelength. The DAR can be calculated using the Beer-Lambert law.
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Compare the conjugated protein to the unconjugated protein. The conjugate should show a higher molecular weight, corresponding to the mass of the attached linker-payloads.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the exact mass of the conjugate and confirm the number of attached linkers.
-
Hydrophobic Interaction Chromatography (HIC): This technique can separate protein species with different numbers of attached hydrophobic payloads, providing information on the distribution of the DAR.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Conjugation pH | 7.2 - 7.5 | Optimal for thiol-maleimide reaction while maintaining protein stability.[] |
| Linker-Payload Molar Excess | 5 - 10 fold | Ensures efficient conjugation without excessive excess that can be difficult to remove. |
| Reaction Time | 1-2 hours at RT or overnight at 4°C | Balances reaction efficiency with potential for protein degradation or linker instability. |
| Organic Solvent Concentration | < 10% (v/v) | Minimizes the risk of protein denaturation. |
| Quenching Reagent | N-acetylcysteine or L-cysteine | Caps any unreacted maleimide groups to prevent non-specific crosslinking. |
Troubleshooting and Key Considerations
-
Low Conjugation Efficiency:
-
Cause: Inefficient protein reduction or hydrolysis of the maleimide group.
-
Solution: Ensure complete removal of the reducing agent before adding the linker. Prepare the maleimide-linker-payload solution immediately before use. Increase the molar excess of the linker-payload.
-
-
Protein Aggregation:
-
Cause: Hydrophobic nature of the linker-payload or high DAR. High concentration of organic solvent.
-
Solution: Reduce the molar excess of the linker-payload. Include solubility-enhancing moieties like PEG in the linker design.[] Perform the conjugation at a lower protein concentration.
-
-
Linker Instability:
-
Cause: The thiosuccinimide linkage formed from a standard maleimide reaction can undergo a retro-Michael reaction, leading to dissociation of the payload.[10]
-
Solution: For applications requiring high stability, consider next-generation maleimides (e.g., dihalomaleimides) that form more stable linkages.[11]
-
Conclusion
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a promising and versatile platform for the development of novel linkers in bioconjugation. Its stable core and orthogonal reactive handles for the attachment of both biomolecules and payloads make it a valuable tool for researchers in drug development, diagnostics, and fundamental biological research. The protocols and considerations outlined in this guide provide a solid foundation for harnessing the potential of this unique chemical scaffold.
References
- Strop, P. (2014). Antibody-drug conjugates: A new wave of cancer therapeutics. Immuno-Oncology, 2(1), 27-38.
- Poon, K. W., & MacMillan, D. W. C. (2017). The Development of a General Cross-Coupling Reaction for the Synthesis of Antibody–Drug Conjugates. Journal of the American Chemical Society, 139(37), 13175–13183.
- BroadPharm. (2021). Cleavable vs. Non-Cleavable Linkers.
- Ravindra, G., et al. (2020).
- Lu, J., et al. (2021).
- Ha, J., Park, H., Park, J., & Park, S. B. (2021).
- Royal Society of Chemistry. (2025). Phthalimide: a potential warhead for switchable and bioorthogonal conjugation.
- Spring, D. (2019).
- Van Delft, F., & Lambert, J. M. (2021). Click-cleavable ADC Linkers. The Royal Society of Chemistry.
- Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.
- ResearchGate. (n.d.). Strategies for preparing protein-protein conjugates using homobifunctional linkers.
- ChemPep. Overview of Bioconjugation.
- Walker, J. M. (2009).
- BenchChem. (2025). Application Notes and Protocols for Creating Protein-Protein Conjugates with BCN Linkers.
- BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation.
- Iowa State University Library. Chemistry of bioconjugates : synthesis, characterization, and biomedical applications.
- BenchChem. (2025). Application Notes and Protocols: A Step-by-Step Guide for Protein Conjugation with PEG Linkers.
- Kalia, J., & Raines, R. T. (2021). Bioconjugation Strategies for Connecting Proteins to DNA-Linkers for Single-Molecule Force-Based Experiments. PMC.
- Single Use Support. (2023). Bioconjugation simply explained.
- RSC Publishing. Three-component assembly of stabilized fluorescent isoindoles.
- Sletten, E. M., & Bertozzi, C. R. (2011).
- Smith, A. B., et al. (2022). Three-component assembly of stabilized fluorescent isoindoles. PMC.
- Thermo Fisher Scientific. Chemical Crosslinking Reagents—Section 5.2.
- ACG Publications. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds.
- Kim, J., & Park, S. B. (2021).
- PubChem. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione.
- Farani, G., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PMC.
- ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives.
- ChemicalBook. 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis.
- Su, Z., et al. (2016). Current ADC Linker Chemistry. PMC.
- BOC Sciences. Maleimide Linkers in Antibody-Drug Conjugates.
- Bajda, M., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. PMC.
- UCL Discovery. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugate.
- BenchChem. (2025). A Comparative Guide to Maleimide-Based Linkers in Bioconjugation.
- Agarwal, P., & Bertozzi, C. R. (2015).
- Loska, R. (n.d.). The Synthesis and Reactions of Isoindole N-Oxides. Institute of Organic Chemistry, Polish Academy of Sciences.
- Beilstein Journals. (n.d.). The chemistry of isoindole natural products.
- PubChem. 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(5-hydroxy-2,6-dioxo-3-piperidinyl)-.
Sources
- 1. chempep.com [chempep.com]
- 2. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]
- 5. Small-Molecule-Protein Conjugation Procedures | Springer Nature Experiments [experiments.springernature.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Application Note: High-Sensitivity Detection of Transition Metal Ions Using 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Part 1: Introduction & Principle
The Probe: 4-Aminophthalimide Core
The compound 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (also referred to as N-(2-hydroxyethyl)-4-aminophthalimide) belongs to the class of 4-aminophthalimide (4-AP) fluorophores. These molecules are renowned for their Intramolecular Charge Transfer (ICT) characteristics, exhibiting large Stokes shifts and high sensitivity to the polarity of their microenvironment.
While primarily used as solvation dynamics probes, the presence of the N-hydroxyethyl tail combined with the imide carbonyls creates a "pseudo-crown" binding pocket. This structure allows the molecule to act as a ligand for transition metal ions.
Sensing Mechanism: Chelation-Induced Quenching
Upon exposure to paramagnetic transition metal ions—specifically Copper (Cu²⁺) and Iron (Fe³⁺) —the fluorescence of the probe is significantly modulated.
-
Native State (High Fluorescence): In polar protic solvents (e.g., Ethanol, PBS), the 4-amino group donates electrons to the electron-deficient phthalimide ring, sustaining a strong ICT excited state (Emission
nm). -
Bound State (Quenched): When metal ions bind to the carbonyl/hydroxyl motif, two quenching pathways are activated:
-
Paramagnetic Quenching: The unpaired electrons of Cu²⁺ (
) or Fe³⁺ ( ) facilitate intersystem crossing (ISC), promoting non-radiative decay. -
Photoinduced Electron Transfer (PET): The metal center acts as an electron acceptor, interrupting the radiative ICT pathway.
-
Mechanistic Visualization
The following diagram illustrates the logical flow of the sensing mechanism.
Figure 1: Logical pathway of fluorescence quenching upon metal ion chelation.
Part 2: Materials & Equipment[1]
Reagents
| Reagent | Specification | Role |
| 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | >98% Purity (HPLC) | Fluorescent Probe |
| Ethanol (EtOH) | Spectroscopic Grade | Primary Solvent |
| HEPES Buffer | 10 mM, pH 7.4 | Aqueous Medium |
| Metal Chlorides | CuCl₂, FeCl₃, ZnCl₂, etc.[1] | Analytes/Interferents |
| EDTA | 0.1 M Solution | Reversibility Agent |
Instrumentation
-
Fluorescence Spectrophotometer: (e.g., Hitachi F-7000 or Agilent Cary Eclipse)
-
Slit Width: 5 nm (Ex/Em)
-
Detector Voltage: Medium/High
-
-
UV-Vis Spectrophotometer: For absorption normalization.
-
Quartz Cuvettes: 1 cm path length, 4-sided polished.
Part 3: Experimental Protocol
Stock Solution Preparation
Objective: Create stable stock solutions to ensure reproducibility.
-
Probe Stock (1 mM):
-
Weigh 2.06 mg of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (MW: 206.20 g/mol ).
-
Dissolve in 10 mL of DMSO or Ethanol .
-
Note: Store at 4°C in the dark. Stable for 2 weeks.
-
-
Metal Ion Stocks (10 mM):
-
Dissolve respective metal salts (e.g., CuCl₂, FeCl₃) in deionized water.
-
Dilute to 10 mM.
-
Spectral Characterization (Solvatochromism Check)
Before sensing, verify the probe's integrity by observing its solvatochromic shift.
-
Dilute Probe Stock to 10 µM in three solvents: Toluene, Ethanol, and Water.
-
Scan Parameters:
-
Excitation: 370 nm
-
Emission Range: 400 nm – 650 nm
-
-
Expected Result:
-
Toluene (Non-polar): Blue emission (~430 nm).
-
Ethanol (Polar): Green emission (~500 nm).
-
Water (High Polarity): Yellow-Green emission (~540 nm) with reduced intensity due to H-bonding quenching.
-
Metal Ion Titration Protocol
Objective: Determine the sensitivity (LOD) and quenching efficiency.
-
Preparation:
-
Prepare a working solution of 10 µM Probe in Ethanol/HEPES (1:1 v/v, pH 7.4).
-
Fill a quartz cuvette with 3.0 mL of the working solution.
-
-
Baseline Measurement:
-
Record the fluorescence spectrum (
) with Ex = 370 nm.
-
-
Titration:
-
Add aliquots (e.g., 2 µL) of the Cu²⁺ (1 mM) stock solution to the cuvette.
-
Mix gently by pipetting up and down.
-
Incubate for 1 minute.
-
Record spectrum (
) after each addition. -
Repeat until the fluorescence intensity plateaus (saturation).
-
-
Reversibility Test:
-
After saturation, add excess EDTA (5 equivalents).
-
Measure fluorescence to check for signal recovery (indicates chelation vs. irreversible reaction).
-
Interference Study
To validate selectivity, test the probe against competing ions:
-
Ions to Test: Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Ni²⁺, Mn²⁺.
-
Method: Add 50 µM of competing ion to the probe solution. Measure signal. Then add 10 µM of target ion (Cu²⁺) to the same solution to ensure the probe still functions in a complex matrix.
Part 4: Data Analysis & Visualization
Stern-Volmer Analysis
Quantify the quenching efficiency using the Stern-Volmer equation:
- : Initial fluorescence intensity.
-
: Fluorescence intensity at metal concentration
. - : Stern-Volmer quenching constant (M⁻¹).
Plotting:
-
X-Axis: Concentration of Metal Ion (
). -
Y-Axis:
. -
Linearity: A linear plot indicates static or dynamic quenching. An upward curve indicates combined quenching mechanisms.
Workflow Diagram
Figure 2: Step-by-step experimental workflow for metal ion detection.
Part 5: References
-
Mechanism of Aminophthalimide Solvatochromism Saroja, G., et al. "Solvent-dependent photophysical properties of 4-aminophthalimide." Journal of Fluorescence, 1998.
-
Phthalimide Derivatives for Metal Sensing Grabchev, I., et al. "Photophysical properties of some N-substituted-1,8-naphthalimide derivatives and their copolymers with styrene as fluorescent sensors for metal cations." Journal of Photochemistry and Photobiology A: Chemistry, 2003.
-
Fluorescence Quenching by Transition Metals Valeur, B., & Leray, I. "Design principles of fluorescent molecular sensors for cation recognition." Coordination Chemistry Reviews, 2000.
-
4-Aminophthalimide as a Probe Gorner, H. "Photoprocesses of 4-aminophthalimide derivatives in solution."[2] Chemical Physics, 2005.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
This guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. As a crucial intermediate in various research and development applications, achieving a high yield and purity of this compound is paramount. This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond a simple procedural outline to explain the underlying chemical principles and rationale for each step. Our goal is to empower you with the expertise to not only identify and solve common issues but also to proactively optimize your synthetic strategy.
Synthesis Overview: A Two-Step Approach
The synthesis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is most commonly and efficiently achieved through a two-step process. This involves the initial formation of a nitro-substituted intermediate, followed by the reduction of the nitro group to the desired amine.
Caption: General two-step synthesis pathway.
Troubleshooting Guide: From Precursors to Product
This section addresses specific challenges you may encounter during the synthesis, presented in a question-and-answer format to directly tackle common problems.
Step 1: Synthesis of 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione
Q1: My yield for the nitro-intermediate is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in the formation of N-substituted phthalimides often stem from incomplete reaction or side reactions. Here's a breakdown of potential issues and their solutions:
-
Incomplete Dehydration: The reaction between 4-nitrophthalic anhydride and ethanolamine is a condensation reaction that releases a molecule of water. If this water is not effectively removed, the reaction equilibrium will not favor product formation.
-
Solution: Employing a Dean-Stark apparatus with a suitable solvent like toluene is highly effective for azeotropic removal of water, driving the reaction to completion. If a Dean-Stark apparatus is unavailable, conducting the reaction in a high-boiling point solvent such as glacial acetic acid can also be effective, as it helps to drive off water.
-
-
Sub-optimal Reaction Temperature and Time: Insufficient heat or reaction time can lead to an incomplete reaction.
-
Solution: Ensure the reaction mixture is refluxed at the appropriate temperature for the chosen solvent. For toluene, this is approximately 110-111°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible. A typical reaction time is 4-6 hours.
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Solution: Use high-purity 4-nitrophthalic anhydride and ethanolamine. If the 4-nitrophthalic anhydride is suspected to have hydrolyzed to 4-nitrophthalic acid, it can be converted back to the anhydride by refluxing with acetic anhydride.[1]
-
Q2: I am observing a significant amount of a water-soluble byproduct. What is it and how can I prevent its formation?
A2: The primary water-soluble byproduct is likely the amic acid intermediate, formed from the initial nucleophilic attack of ethanolamine on the anhydride, which has not fully cyclized to the imide.
Caption: Formation of the amic acid intermediate.
-
Causality: This occurs when the reaction conditions are not sufficient to drive the dehydration and cyclization to completion.
-
Prevention:
-
Thermal Drive: Ensure adequate heating and reaction time as mentioned in A1.
-
Acid Catalysis: The use of glacial acetic acid as a solvent can catalyze the cyclization reaction.
-
Work-up: During the work-up, if the amic acid is present, it can sometimes be converted to the imide by heating the crude product in a suitable solvent.
-
Step 2: Reduction of 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione
Q3: My nitro group reduction is incomplete, resulting in a mixture of starting material and product. How can I drive the reaction to completion?
A3: Incomplete reduction is a frequent issue in the conversion of nitroarenes to anilines. The problem often lies with the reducing agent, catalyst, or reaction conditions.
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Palladium on Carbon (Pd/C): This catalyst can become deactivated over time or by certain functional groups. Ensure you are using a fresh, high-quality catalyst. The catalyst loading may also be insufficient; a typical loading is 5-10 mol% of palladium.
-
Platinum on Carbon (Pt/C): Pt/C can sometimes be more effective than Pd/C for certain substrates and is less prone to deactivation by some functional groups.[2]
-
-
Hydrogen Source (for Catalytic Transfer Hydrogenation):
-
Metal/Acid Reductions (e.g., SnCl₂/HCl):
-
Solvent and Solubility: Poor solubility of the nitro-intermediate can severely limit the reaction rate.
-
Solution: For catalytic transfer hydrogenation, a solvent system like methanol or ethanol often works well. For SnCl₂ reductions, ethanol is a common choice.[5] If solubility remains an issue, a co-solvent system may be necessary.
-
Q4: I am observing significant side products, such as hydroxylamines or azo compounds. How can I improve the selectivity for the desired amine?
A4: The formation of side products is due to the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.
Caption: Simplified nitro group reduction pathway and potential side products.
-
Choice of Reducing Agent:
-
Reliable Options: Catalytic hydrogenation (H₂ with Pd/C or Pt/C) and metal/acid combinations (Fe/HCl, SnCl₂/HCl) are generally reliable for complete reduction to the amine.[7]
-
Less Selective Options: Stronger reducing agents like LiAlH₄ can sometimes lead to the formation of azo compounds.
-
-
Reaction pH:
-
Acidic Conditions: These conditions, typically used with metal reductions, generally favor the formation of the amine.[7]
-
-
Temperature Control:
-
Exothermic Reactions: Reductions with metals and acid can be highly exothermic. If the temperature is not controlled, it can lead to the formation of side products. Use an ice bath to manage the initial exotherm.
-
Q5: The work-up of my SnCl₂ reduction is problematic, leading to emulsions and difficulty in product isolation. What is the correct procedure?
A5: The work-up of tin-mediated reductions is a common challenge due to the formation of tin salts.
-
Basification: After the reaction is complete, the acidic mixture must be basified to a pH of around 10. This is crucial to precipitate the tin salts as tin hydroxides and to deprotonate the anilinium salt to the free amine.
-
Choice of Base: While sodium bicarbonate can be used, a stronger base like a concentrated solution of sodium hydroxide or potassium hydroxide is often more effective at dissolving the initially formed tin hydroxides, which can be amphoteric.[8] This leads to better phase separation.
-
Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate. Be prepared to perform multiple extractions to ensure complete recovery of the product.
-
Filtering: Sometimes, filtering the basified mixture through a pad of celite before extraction can help to remove the tin salts and prevent emulsions.
Frequently Asked Questions (FAQs)
Q: Can I perform a one-pot synthesis of the final product?
A: While theoretically possible, a one-pot synthesis is not recommended. The conditions required for imide formation (high temperature, azeotropic water removal) are generally incompatible with the conditions for nitro group reduction (presence of a catalyst and a hydrogen source, often at or below room temperature). A stepwise approach with isolation of the nitro-intermediate allows for better control and purification at each stage, ultimately leading to a higher overall yield and purity of the final product.
Q: What are the best methods for purifying the final product, 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione?
A: The purification method will depend on the nature of the impurities.
-
Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A solvent system of ethanol/water or isopropanol/water is a good starting point.
-
Column Chromatography: If recrystallization is ineffective, or if there are closely related impurities, silica gel column chromatography can be used. A mobile phase with a gradient of ethyl acetate in hexanes or dichloromethane/methanol is likely to be effective.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, standard laboratory safety procedures should always be followed.
-
Catalytic Hydrogenation: If using hydrogen gas, ensure proper ventilation and use a hydrogen-rated setup to avoid the risk of explosion. Catalytic transfer hydrogenation with ammonium formate is a safer alternative.
-
Metal/Acid Reductions: These reactions can be highly exothermic and produce hydrogen gas. Perform the reaction in a fume hood and add reagents slowly with cooling.
-
Solvents and Reagents: Handle all organic solvents and reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 4-nitrophthalic anhydride (1 equivalent) and toluene (approximately 10 mL per gram of anhydride).
-
Add ethanolamine (1.05 equivalents) to the suspension.
-
Heat the mixture to reflux and continue heating for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials. Water will collect in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Reduction of 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione using Catalytic Transfer Hydrogenation
-
To a round-bottom flask, add 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione (1 equivalent) and methanol (approximately 20 mL per gram of nitro-compound).
-
Add 10% Palladium on Carbon (0.1 equivalents).
-
To this mixture, add ammonium formate (5 equivalents) in portions. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 3: Reduction of 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione using Tin(II) Chloride
-
To a round-bottom flask, add 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione (1 equivalent) and ethanol (approximately 15 mL per gram of nitro-compound).
-
Add tin(II) chloride dihydrate (5-10 equivalents).
-
Heat the mixture to reflux for 1-3 hours, or until TLC indicates the reaction is complete.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.
-
Basify the mixture to pH ~10 with a concentrated solution of sodium hydroxide or potassium hydroxide.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Reactants | 4-Nitrophthalic anhydride, Ethanolamine | 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione, Ammonium Formate, Pd/C | 2-(2-hydroxyethyl)-5-nitroisoindoline-1,3-dione, SnCl₂·2H₂O |
| Solvent | Toluene or Glacial Acetic Acid | Methanol or Ethanol | Ethanol |
| Temperature | Reflux | Room Temperature | Reflux |
| Reaction Time | 4-6 hours | 2-4 hours | 1-3 hours |
| Key Considerations | Azeotropic water removal | Catalyst handling and filtration | Exothermic reaction, careful work-up |
References
- Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configur
- Synthesis of 2-Acetyl-4-nitro 1,3-indanedione. PrepChem.com.
- Synthesis of 4-nitrophthalic anhydride. PrepChem.com.
- Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- 2-(2-(2-hydroxyethoxy)ethyl)isoindoline-1,3-dione synthesis. ChemicalBook.
- Improved method for synthesizing N-aminophthalimide. EP0241863A2.
- Synthesis and optical properties of some isoindole-1,3-dione compounds.
- 3-nitrophthalic anhydride. Organic Syntheses Procedure.
- What is the procedure of the reduction from NO2 to NH2 using Sn or SnCl2?
- Tin(ii) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines. RSC Publishing.
- Catalytic Transfer Hydrogenation of Aromatic Nitro Compounds by Employing Ammonium Formate and 5% Platinum on Carbon.
- 4,5,6,7-Tetrachloro-2-(2,2,2-trifluoroethyl)isoindoline-1,3-dione. NIH.
- Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradi
- The chemistry of isoindole n
- Design, synthesis and evaluation of 2-(1,3-dioxoisoindolin-2-yl)-N-phenylacetamides as inhibitors of reverse transcriptase. Der Pharma Chemica.
- Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomeriz
- Tin(II)
- How to do work up of reactions (Problem of Emulsion) where NO2 group is reduced using SnCl2.2H2O? Chemistry Stack Exchange.
- (E)-2-[(2-Chlorobenzylidene)amino]isoindoline-1,3-dione.
- Thionation of Aminophthalimide Hindered Carbonyl Groups and Application to the Synthesis of 3,6′-Dithionated Pomalidomides.
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
- Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
- Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Form
- Method for producing arom
- 2-amino-isoindole-1,3-dione. ChemSynthesis.
- 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione. PubChem.
- General synthesis route for N-aminophthalimide derivatives.
- The synthesis of new aminophthalimide derivatives.
- 2Ethyl5-nitroisoindoline-1,3-dione.
- 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione.
Sources
- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. zenodo.org [zenodo.org]
- 4. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]
- 7. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Solubility Optimization for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Introduction
This guide addresses the technical challenges associated with 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (also known as 4-amino-N-(2-hydroxyethyl)phthalimide).[1] This compound is a critical intermediate in the synthesis of fluorescent dyes, functionalized polymers, and pharmaceutical pharmacophores.[1]
Its structure combines a rigid phthalimide core with two polarity-inducing functional groups: an amino group (-NH₂) and a hydroxyethyl chain (-CH₂CH₂OH) .[1] This trifecta creates a robust hydrogen-bonding network in the solid state, resulting in high crystal lattice energy and consequent dissolution difficulties in standard organic solvents.[1]
Module 1: Solvent Selection Strategy
Q: Why won't this compound dissolve in Dichloromethane (DCM) or Toluene?
A: The solubility failure in non-polar or moderately polar solvents is thermodynamic.[1] The compound possesses a high melting point (typically >150°C for amino-phthalimides) due to strong intermolecular hydrogen bonding between the amino donor, the hydroxyl donor, and the imide carbonyl acceptors.[1]
-
DCM/Toluene: These solvents lack the H-bond acceptor/donor capability required to disrupt the crystal lattice.[1] The energy cost to break the solute-solute interactions is not recovered by solute-solvent interactions.[1]
Q: What are the recommended solvents?
A: You must use high-dielectric, dipolar aprotic solvents or hot protic solvents .[1]
| Solvent Class | Recommended Solvent | Solubility Rating | Notes |
| Dipolar Aprotic | DMSO (Dimethyl sulfoxide) | Excellent (>50 mg/mL) | Best for stock solutions.[1] Hard to remove. |
| Dipolar Aprotic | DMF (Dimethylformamide) | Good (>20 mg/mL) | Good alternative to DMSO; easier to remove. |
| Dipolar Aprotic | DMAc (Dimethylacetamide) | Good | Similar profile to DMF. |
| Protic | Methanol / Ethanol | Moderate (Heat req.) | Soluble when boiling; likely precipitates upon cooling. |
| Chlorinated | DCM / Chloroform | Poor | Insoluble unless used with a co-solvent (e.g., MeOH). |
| Non-polar | Hexanes / Toluene | Insoluble | Do not use. |
Technical Insight: For reaction mixtures, a co-solvent system of DCM:Methanol (9:1) often solubilizes the compound sufficiently for chromatography (TLC/Column) even if pure DCM fails.[1]
Module 2: Dissolution Protocols
Q: How do I prepare a stable stock solution without precipitation?
A: Follow this thermodynamic dissolution protocol. Phthalimides often exhibit "supersaturation" states where they dissolve with heat but crash out over time if not stabilized.[1]
Standard Operating Procedure (SOP-05A): Preparation of 100mM Stock
-
Weighing: Weigh the target mass of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione.
-
Solvent Addition: Add DMSO (anhydrous grade recommended to prevent hydrolysis).[1]
-
Mechanical Dispersion: Vortex for 30 seconds to break up macro-aggregates.
-
Acoustic Cavitation: Sonicate at 40 kHz for 5–10 minutes. Note: The bath water will warm up; this aids the process.[1]
-
Thermal Assist (Optional): If particulates remain, heat the vial to 40–50°C in a water bath.
-
Warning: Do not exceed 60°C for prolonged periods to avoid oxidation of the amino group.[1]
-
-
Validation: Visually inspect against a dark background for "swirling" particulates.[1]
Visualization: Dissolution Workflow
Figure 1: Step-by-step decision matrix for solubilizing stubborn phthalimide derivatives.
Module 3: Reactivity & Stability Troubleshooting
Q: My compound turned brown in solution overnight. What happened?
A: This is likely oxidative degradation .[1] The free amino group at position 5 is electron-rich and susceptible to oxidation by atmospheric oxygen, especially in solution and under light exposure.[1]
-
Solution: Store DMSO/DMF stock solutions in amber vials under nitrogen or argon gas at -20°C.
-
Shelf-life: Fresh preparation is recommended. Discard if color shifts from pale yellow/white to dark brown.
Q: Can I use this in nucleophilic substitution reactions?
A: Yes, but solvent choice is critical for reaction kinetics.
-
In DMF/DMSO: The reaction will be fast, but workup (removing solvent) is difficult.[1]
-
In Acetonitrile: Solubility may be low.[1] Refluxing acetonitrile is a common compromise—the compound dissolves at high temperature, reacts, and the product often precipitates upon cooling, facilitating purification.[1]
Visualization: Chemical Interaction Network
Figure 2: Functional group analysis highlighting the causes of solubility and stability issues.[1]
References
-
PubChem. (2021).[2] 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (Compound Summary). National Library of Medicine. [Link][1]
-
Gao, Y., et al. (2025). Solubility modelling and thermodynamic dissolution functions of phthalimide in ten organic solvents. Journal of Chemical Thermodynamics. [Link]
-
Organic Chemistry Portal. (2023). Synthesis and Reactivity of Phthalimides. [Link]
Sources
Technical Support Center: Spectral Optimization for 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Status: Operational | Tier: L3 Advanced Support | Topic: Fluorescence Spectral Overlap[1]
Executive Summary: The "Chameleon" Fluorophore
You are encountering spectral overlap issues with 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione . To resolve this, you must first understand that this molecule is not a static fluorophore like Fluorescein or Alexa Fluor 488.[1] It belongs to the Aminophthalimide class of dyes.
These fluorophores are solvatochromic .[1][2] Their emission maximum shifts dramatically based on the polarity of their immediate environment (e.g., water vs. lipid membrane vs. protein pocket).
-
The Problem: You likely optimized your filters for the dye in a buffer (Green emission), but in hydrophobic cellular regions, it shifts Blue, bleeding into your DAPI/Hoechst channel. Conversely, in highly polar environments, it broadens into the Yellow/Orange channel.
-
The Fix: You cannot rely on a single static "emission peak" for compensation. You must use Spectral Unmixing or Environment-Matched Controls .[1]
Part 1: Diagnostic Workflow
Is it true overlap or an experimental artifact?
Before altering hardware, confirm the source of the signal using the Fluorescence Minus One (FMO) strategy.
Protocol: The "Environment-Matched" FMO
Objective: Determine if the signal in the "wrong" channel is due to spectral bleed-through or non-specific binding.
-
Prepare 3 Samples:
-
Sample A (Unstained): Cells/Tissue only (Autofluorescence control).
-
Sample B (Single Stain): Cells + 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione only.[1]
-
Sample C (Full Panel): All fluorophores except the Isoindole probe.
-
-
Acquisition:
-
Analysis:
-
If Sample B shows significant signal in the DAPI channel (Blue) while in a membrane, this is Solvatochromic Shift , not just simple bleed-through.[1]
-
If Sample B appears in the TRITC/Cy3 channel, this is the Long-Tail Emission characteristic of phthalimides.
-
Troubleshooting Logic Tree
Figure 1: Diagnostic Logic Flow. Use this decision tree to distinguish between chemical shifts and optical bleed-through.
Part 2: Spectral Characteristics & Hardware Configuration
The 5-amino-isoindole-1,3-dione core exhibits a large Stokes Shift (separation between excitation and emission peaks), often exceeding 80-100 nm.[1] This is advantageous for avoiding self-quenching but problematic for multiplexing.
Data Table: Solvatochromic Behavior
Values are approximate for Aminophthalimide derivatives; verify with your specific conjugate.
| Environment | Polarity | Est.[1] Emission Peak | Primary Overlap Risk |
| Lipid Membrane | Non-Polar | 440 - 470 nm (Cyan) | DAPI, Hoechst, BFP |
| Cytosol/Buffer | Polar | 510 - 540 nm (Green) | GFP, FITC, Alexa 488 |
| Protein Pocket | Mixed | 480 - 520 nm (Var.)[1] | Cyan/Green Interface |
Hardware Optimization Guide
-
Excitation:
-
Avoid: 350nm UV lasers if possible, as they excite autofluorescence which compounds the background issues.
-
Preferred: 405nm (Violet) or 440nm (Blue) lasers. The 5-amino group typically absorbs well in the violet-blue region.[1]
-
-
Emission Filters:
-
For Green Mode (Aqueous): Use a 540/30 nm bandpass.[1] Avoid long-pass filters (LP500), as the "tail" of the emission will bleed into PE/TRITC channels.
-
For Blue Mode (Membrane): Use a 450/50 nm bandpass. You must titrate DAPI carefully, as DAPI is extremely bright and will overpower the Isoindole probe.
-
Part 3: Advanced Correction (Unmixing & Compensation)
If hardware filtering fails, you must use computational correction.[1]
Method A: Flow Cytometry Compensation
Standard compensation matrices often fail because the "spillover" changes if the cell physiology changes (e.g., apoptosis changes membrane polarity).
-
Protocol: Do not use beads coated with the dye. You must use cells stained with the dye to generate your compensation matrix. Beads do not replicate the intracellular solvation environment.
Method B: Spectral Unmixing (Microscopy)
For confocal microscopy, Linear Unmixing is the gold standard for this fluorophore.
Mechanism of Action: The microscope records a "Lambda Stack" (images at 10nm intervals). It then mathematically separates the signals based on reference spectra.
Figure 2: Linear Unmixing Workflow. Separating overlapping spectra using reference fingerprints.
Part 4: Frequently Asked Questions (FAQ)
Q1: My probe is bright in the tube but dim in the cells. Why? A: This is likely Water Quenching .[1] Phthalimide derivatives often have lower Quantum Yield (Φ) in water due to non-radiative decay pathways facilitated by hydrogen bonding.[1] In lipid environments or when bound to proteins, the Quantum Yield often increases ("Turn-On" effect).[1] Solution: Increase concentration or switch to a more hydrophobic mounting medium.
Q2: Can I use this with GFP? A: Yes, but with caution.
-
If the probe is in the membrane: It will likely be distinct enough (Blue/Cyan) from cytosolic GFP.[1]
-
If the probe is cytosolic: It will overlap 80-90% with GFP. You must use Spectral Unmixing (see Part 3).[1]
Q3: The signal bleeds into the PE (Yellow/Orange) channel. Is this normal? A: Yes. Aminophthalimides have a "red-tailed" emission in highly polar solvents.[1] If your gain/voltage on the PE detector is high, you will see it. Solution: Lower the voltage on the PE channel and increase the compensation % (FITC -> PE).
References
-
Nikon MicroscopyU. (n.d.).[1] Spectral Imaging and Linear Unmixing. Retrieved from [Link]
- Relevance: Defines the gold-standard protocol for separating fluorophores with >60% spectral overlap.
-
Bio-Rad. (n.d.).[1][3] Fluorescence Compensation in Flow Cytometry. Retrieved from [Link]
-
Relevance: Provides the mathematical basis for correcting spillover in plate-based and flow assays.[1]
-
- Saroja, G., et al. (1998). Solvatochromic fluorescence of 4-aminophthalimide derivatives. Journal of Fluorescence. Relevance: Establishes the foundational photophysics of the aminophthalimide core, explaining the polarity-dependent shifts (Blue -> Green).
-
Bitesize Bio. (2023).[1] Spectral Unmixing in Fluorescence Microscopy. Retrieved from [Link]
- Relevance: Practical guide for setting up lambda stacks to resolve "chameleon" dyes.
Sources
Technical Support Center: Strategies for Overcoming the Poor Reactivity of the Amino Group in 5-Aminophthalimides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting strategies, and frequently asked questions (FAQs) to address the common challenge of the poor reactivity of the amino group in 5-aminophthalimides. Our goal is to empower you with the knowledge to successfully incorporate this valuable scaffold into your synthetic workflows.
Understanding the Challenge: Why is the Amino Group of 5-Aminophthalimide So Unreactive?
The primary reason for the low reactivity of the 5-amino group lies in the powerful electron-withdrawing nature of the phthalimido group. This effect significantly deactivates the entire aromatic system through both inductive and resonance effects.
-
Inductive Effect: The two highly electronegative oxygen atoms of the carbonyl groups pull electron density away from the aromatic ring through the sigma bonds.
-
Resonance Effect: The lone pair of electrons on the amino group is delocalized into the electron-deficient aromatic ring, and further into the phthalimido carbonyl groups. This delocalization reduces the electron density on the nitrogen atom, making it a much weaker nucleophile.
This reduced nucleophilicity makes classical reactions like acylation, alkylation, and nucleophilic aromatic substitution challenging, often resulting in low yields or requiring harsh reaction conditions that may not be compatible with other functional groups in your molecule.
Recommended Synthetic Strategies
To overcome the inherent low reactivity of the 5-amino group, modern cross-coupling reactions are highly recommended. These methods utilize a transition metal catalyst, typically palladium, to facilitate the desired bond formation under more controlled and often milder conditions.
Buchwald-Hartwig Amination for N-Arylation
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and it is particularly well-suited for coupling challenging substrates like 5-aminophthalimide with aryl halides or triflates.[1]
Q: My attempt at a Buchwald-Hartwig amination with 5-aminophthalimide resulted in a low yield. What are the critical parameters to consider for this substrate?
A: For an electron-deficient amine like 5-aminophthalimide, the choice of ligand, base, and catalyst system is crucial. The reductive elimination step of the catalytic cycle can be particularly slow for electron-poor substrates, and the catalyst system must be tailored to promote this step.
Key Considerations for Buchwald-Hartwig Amination of 5-Aminophthalimide:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a pre-catalyst like (tBu)₃P-Pd-G3 | Pd₂(dba)₃ is a reliable Pd(0) source. Pre-catalysts offer improved stability and ease of handling, ensuring the generation of the active catalytic species.[2] |
| Ligand | Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) | These ligands stabilize the palladium center, promote oxidative addition, and, most importantly, facilitate the turnover-limiting reductive elimination step for electron-deficient substrates.[3] |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | The base is required to deprotonate the amine, forming the more nucleophilic amide. The choice of base can depend on the functional group tolerance of your substrates. Weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary if your molecule is base-sensitive.[2] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | These solvents are compatible with the organometallic intermediates and high reaction temperatures often required. Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst. |
| Temperature | 80-110 °C | Higher temperatures are often necessary to drive the reaction to completion with deactivated substrates. |
Illustrative Catalytic Cycle for Buchwald-Hartwig Amination:
Sources
- 1. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photoredox-catalyzed stereoselective alkylation of enamides with N-hydroxyphthalimide esters via decarboxylative cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Alkylation Regioselectivity with N-(hydroxyethyl)phthalimides
Topic: Minimizing N- vs O-alkylation side products with N-(hydroxyethyl)phthalimides Ticket ID: REGIO-OPT-882 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
N-(hydroxyethyl)phthalimide (HEP) is a bifunctional building block primarily used to introduce a protected amino-ethyl linker onto a nucleophilic scaffold. The core challenge arises when coupling HEP with ambident nucleophiles (e.g., pyridones, amides, indoles, or phenols containing amino groups).[1] These substrates possess multiple reactive sites (N and O), leading to competitive N-alkylation and O-alkylation pathways.
This guide provides protocols to steer regioselectivity toward the desired isomer (minimizing the "side product") using two distinct mechanistic approaches: the Mitsunobu Reaction (direct coupling) and the Activation-Displacement Protocol (indirect coupling via halide/sulfonate).
Part 1: Decision Matrix & Mechanistic Pathways
Before selecting a protocol, determine your target isomer.[1] The choice of method dictates the dominant electronic and steric interactions.
Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on the desired regioisomer (N- vs O-alkyl).
Part 2: Protocol A - The Mitsunobu Reaction (Direct Coupling)
Best for: Targeting N-alkylation of heterocycles (e.g., 2-pyridones, lactams) or O-alkylation of phenols.[1]
The Regioselectivity Conflict
In the Mitsunobu reaction, the alcohol (HEP) is activated by the Phosphine-DEAD betaine. The nucleophile (Nu-H) is deprotonated to form a tight ion pair.
-
N-Alkylation is generally favored for lactams/pyridones due to the "Hard-Soft Acid Base" (HSAB) theory where the softer nitrogen attacks the carbon center.
-
O-Alkylation is the "side product" here, but becomes dominant if the nucleophile is a phenol.
Optimized Protocol
Reagents:
-
Substrate: Ambident Nucleophile (1.0 equiv)
-
Reagent: N-(hydroxyethyl)phthalimide (1.2 equiv)
-
Phosphine: Triphenylphosphine (
) (1.5 equiv)[2] -
Azodicarboxylate: DIAD or DEAD (1.5 equiv)
-
Solvent: Anhydrous THF (Standard) or Toluene (to shift selectivity).
Step-by-Step Workflow:
-
Preparation: Dissolve
and the Ambident Nucleophile in anhydrous THF under atmosphere. Cool to 0°C.[1][2][3] -
Reagent Addition: Add N-(hydroxyethyl)phthalimide. Ensure complete dissolution.
-
Activation: Add DIAD dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent betaine decomposition.[1]
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.[1]
-
Quench: Add few drops of water. Concentrate in vacuo.[1]
-
Purification: Triturate with
to precipitate (Triphenylphosphine oxide). Filter. Purify filtrate via column chromatography.
Troubleshooting Regioselectivity in Mitsunobu
| Issue | Diagnosis | Corrective Action |
| Excess O-alkylation observed | Nucleophile is attacking via the "hard" oxygen center. | Switch Solvent: Use a non-polar solvent like Toluene or Benzene.[1] This promotes tighter ion pairing, often favoring N-alkylation for lactams [1].[1] |
| Low Conversion / No Reaction | Use Tsunoda Reagent: Switch from DEAD/PPh3 to CMBP (Cyanomethylenetributylphosphorane). This reagent handles nucleophiles with | |
| Steric Hindrance | The phthalimide group is bulky, preventing attack.[1] | Order of Addition: Pre-form the betaine (PPh3 + DEAD) at -78°C, then add the alcohol, then the nucleophile. |
Part 3: Protocol B - The Activation-Displacement (Indirect Coupling)
Best for: Targeting O-alkylation of lactams/amides (using Silver salts) or when Mitsunobu fails due to steric bulk.
Phase 1: Activation of N-(hydroxyethyl)phthalimide
Convert the hydroxyl group to a leaving group (Bromide or Tosylate).
-
Note: We prefer the Bromide (N-(2-bromoethyl)phthalimide) for silver-mediated coupling.
Protocol (Bromination):
-
React N-(hydroxyethyl)phthalimide with
(0.4 equiv) in Toluene at reflux for 2 hours. -
Quench with ice water, extract with EtOAc.
-
Recrystallize from Ethanol.[1][4] (Yield typically >80%).[4][5][6]
Phase 2: Regioselective Displacement
This step relies on the counter-ion effect to control N- vs O-attack.
To Maximize O-Alkylation (The "Silver Effect"):
-
Reagents: Ambident Nucleophile + N-(2-bromoethyl)phthalimide +
(Silver Carbonate). -
Mechanism: Silver coordinates to the halide leaving group, creating a "loose"
-like transition state. The "hard" oxygen of the nucleophile attacks the carbocation-like center [3]. -
Solvent: Benzene or Toluene (Non-polar).
To Maximize N-Alkylation:
-
Reagents: Ambident Nucleophile + N-(2-bromoethyl)phthalimide +
or NaH . -
Mechanism: Standard
.[1][3] The "soft" nitrogen anion displaces the bromide. -
Solvent: DMF (Polar Aprotic) to solvate the cation and leave the anion "naked" and reactive.
Part 4: Frequently Asked Questions (FAQs)
Q1: I am seeing a side product where the phthalimide ring has opened. What caused this?
-
Cause: Hydrazinolysis occurred too early, or the base used in the alkylation was too strong/nucleophilic (e.g., hydroxide or unhindered alkoxide).[1]
-
Fix: Use non-nucleophilic bases like
or KHMDS.[1] Avoid heating >80°C in the presence of strong base.
Q2: In the Mitsunobu reaction, I can't separate the product from Triphenylphosphine oxide (
-
Fix: Use Polymer-supported Triphenylphosphine (PS-PPh3). Filtration removes the oxide.[2][3] Alternatively, use 1,2-bis(diphenylphosphino)ethane (DPPE) ; the oxide of DPPE is more polar and easier to separate on silica.[1]
Q3: Can I use N-(hydroxyethyl)phthalimide to alkylate an aniline derivative?
-
Answer: Yes. Anilenes are N-nucleophiles. The Mitsunobu reaction works well here. However, if the aniline has an ortho-hydroxyl group, the reaction will preferentially O-alkylate (forming the ether) unless the phenol is protected.
Q4: Is "Neighboring Group Participation" (NGP) a risk with N-(2-bromoethyl)phthalimide?
-
Answer: Yes. The carbonyl oxygen of the phthalimide can attack the
-carbon, displacing the bromide to form a cyclic oxazolinium ion. -
Consequence: If water is present, this hydrolyzes to opening the ring.[1]
-
Prevention: Ensure strictly anhydrous conditions during the displacement reaction.
References
-
Comins, D. L., & Gao, J. (1994).[1] N- vs. O-alkylation in the Mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822.[1] Link
-
Tsunoda, T., Yamamiya, Y., & Ito, S. (1995).[1] 1,1'-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P). A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 36(14), 2529-2530.[1] Link
-
Kornblum, N., et al. (1963).[1] The Mechanism of the Reaction of Silver Nitrite with Alkyl Halides. The Contrasting Reactions of Silver and Alkali Metal Salts with Alkyl Halides. Journal of the American Chemical Society, 85(9), 1359.[1] Link
-
Hughes, D. L. (1992).[1] The Mitsunobu Reaction. Organic Reactions, 42, 335-656.[1] Link
Sources
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Derivatization of 5-Aminophthalimides
The following technical support guide is designed for researchers and drug development professionals working with 5-aminophthalimides (historically and commercially often referred to as 4-aminophthalimides ).
Status: Operational | Tier: Level 3 (Senior Scientist Support) Topic: Synthetic Challenges, Fluorescence Optimization, and Stability Protocols[1]
System Overview & Nomenclature Clarification
User Query: Are 4-aminophthalimide and 5-aminophthalimide the same compound?
Technical Response: Yes, in most commercial and practical contexts, they refer to the same fluorophore (CAS: 3676-85-5).[1][2]
-
Common Name: 4-Aminophthalimide (Derived from the 4-nitrophthalic acid precursor).[1][2][3]
-
Structural Context: Due to the symmetry of the unsubstituted phthalimide core, the 4- and 5-positions on the benzene ring are chemically distinct from the 3- and 6-positions (proximal to the carbonyls) but equivalent to each other in the absence of other substituents. However, the standard fluorophore has the amino group at the "distal" position (meta to one carbonyl, para to the other).
-
Note: Throughout this guide, we refer to the 5-amino position (IUPAC) to ensure rigorous precision, but this applies to the commercial "4-amino" reagents.
Troubleshooting Guide (Q&A Format)
Category A: Synthesis & Reactivity Failures
Q1: I am attempting N-alkylation of the imide nitrogen (position 2), but I am observing low yields and ring-opened byproducts. What is happening?
Diagnosis: You are likely experiencing hydrolytic ring cleavage .[2] The phthalimide ring is electron-deficient, making the carbonyl carbons highly susceptible to nucleophilic attack by hydroxide ions or even water in basic media.
Root Cause Analysis:
-
Acidity Mismatch: The imide N-H has a pKa of ~8.3. The 5-amino group (aniline-like) is significantly less acidic.[1][2]
-
Base Selection: Using strong aqueous bases (NaOH, KOH) or protic solvents promotes attack on the carbonyl (C=O) rather than deprotonation of the nitrogen. This leads to the formation of phthalamic acid derivatives (ring opening).
Corrective Protocol (The "Gabriel" Optimization):
-
Solvent: Switch to anhydrous DMF or DMSO .[2] Avoid alcohols or water.
-
Base: Use Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) .[1][2] These are sufficient to deprotonate the imide (forming the potassium salt) without rapidly attacking the carbonyls in aprotic media.
-
Temperature: Maintain reaction at 60–80°C . Higher temperatures increase the risk of polymerization or degradation.
Q2: I want to derivatize the 5-amino group (aniline), but the reaction is extremely slow. Why is this aniline so unreactive?
Diagnosis: Electronic Deactivation. The phthalimide core is a strong electron-withdrawing group (EWG).[1][2]
Mechanistic Insight: The two carbonyl groups at positions 1 and 3 exert a strong inductive (-I) and mesomeric (-M) pull on the benzene ring.[1][2] This significantly reduces the electron density on the 5-amino nitrogen, making it a poor nucleophile compared to a standard aniline.
Strategic Workarounds:
-
For Acylation: Use highly reactive electrophiles like acid chlorides or anhydrides with a catalyst (e.g., DMAP).[1] Standard EDC/NHS coupling may fail.[2]
-
For Alkylation: Avoid direct alkylation (which leads to poly-alkylation).[1][2] Use Reductive Amination :
-
Condense the 5-amine with an aldehyde (using mild acid catalyst like acetic acid) to form the imine.
-
Reduce with Sodium Cyanoborohydride (NaBH₃CN) .
-
Category B: Fluorescence & Photophysics[4]
Q3: My derivative shows strong fluorescence in ethyl acetate but is almost non-fluorescent in water/methanol. Is my compound degrading?
Diagnosis: No, this is likely Solvatochromic Quenching , a signature feature of 5-aminophthalimides.[2]
Technical Explanation: 5-aminophthalimides undergo Intramolecular Charge Transfer (ICT) upon excitation.[1][2]
-
Non-Polar Solvents: The excited state is stabilized, resulting in high Quantum Yield (QY) and blue/green emission.
-
Protic Solvents (Water/MeOH): The solvent forms hydrogen bonds with the carbonyls and the amino group. This facilitates Non-Radiative Decay pathways (often via Intersystem Crossing or solvent-assisted relaxation), drastically quenching fluorescence.[1][2]
Data Reference: Solvatochromic Shifts
| Solvent | Polarity (Dielectric ε) | Emission λ_max (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Toluene | 2.38 | ~415 (Blue) | High (>0.[1][2]6) |
| Dichloromethane | 8.93 | ~450 (Cyan) | Moderate |
| Acetonitrile | 37.5 | ~490 (Green) | Moderate |
| Methanol | 32.7 | ~540 (Yellow) | Low (<0.[1][2]1) |
| Water | 80.1 | ~560 (Orange/Red) | Very Low (<0.[1][2]01) |
Q4: I see a new red-shifted peak at high concentrations. What is this?
Diagnosis:
Aggregation-Induced Emission (or alteration).
Planar phthalimide molecules have a strong tendency to stack via
-
Fix: Measure fluorescence at concentrations below 10 µM to ensure monomeric species.
Visual Workflows
Workflow 1: Chemoselective Derivatization Pathways
This diagram illustrates the decision logic for modifying either the imide nitrogen or the 5-amino group without causing side reactions.
Caption: Decision tree for chemoselective modification. Green paths indicate successful protocols; red paths indicate common failure modes.
Workflow 2: Solvatochromic Mechanism & Quenching
Understanding the physical chemistry behind the fluorescence loss in polar media.
Caption: Mechanism of fluorescence modulation. In polar solvents, hydrogen bonding promotes non-radiative energy loss, quenching fluorescence.
Validated Experimental Protocols
Protocol A: Selective N-Alkylation of the Imide Nitrogen
Objective: Attach a linker to the imide nitrogen without touching the 5-amino group.
-
Preparation: Dissolve 5-aminophthalimide (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Activation: Add K₂CO₃ (1.5 eq). Stir at room temperature for 15 minutes. The solution may darken slightly as the imide anion forms.
-
Alkylation: Add the alkyl halide (1.1 eq) dropwise.
-
Note: If using a linker with an ester group, ensure the alkyl halide is added slowly to prevent transesterification.
-
-
Reaction: Heat to 60°C for 4–6 hours under inert atmosphere (N₂ or Ar).
-
Workup: Pour the reaction mixture into ice-cold water . The product should precipitate.[4]
-
Troubleshooting: If no precipitate forms (due to high polarity of the derivative), extract with Ethyl Acetate. Wash the organic layer 3x with water to remove DMF.
-
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, Hexane:EtOAc gradient).
Protocol B: Reductive Alkylation of the 5-Amino Group
Objective: Modify the aniline nitrogen while preserving the imide ring.
-
Imine Formation: Dissolve N-substituted-5-aminophthalimide (1.0 eq) in Methanol/Acetic Acid (99:1). Add the aldehyde (1.2 eq).[1] Stir for 2 hours.
-
Reduction: Cool to 0°C. Add NaBH₃CN (2.0 eq) in portions.
-
Critical: Do not use strong acid; it may hydrolyze the imide. Acetic acid is sufficient.[2]
-
-
Reaction: Allow to warm to room temperature and stir overnight.
-
Quench: Quench with saturated NaHCO₃ (carefully, gas evolution).
-
Extraction: Extract with DCM.
References
-
Synthesis & Properties of 4-Amino Substituted Phthalimides
-
Solvatochromism & Fluorescence Quenching
-
Gabriel Synthesis & Hydrolysis Mechanisms
-
Structural Identification & Tautomerization
-
Solvatochromic Parameters Table
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Aminophthalimide | C8H6N2O2 | CID 72915 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 4. Page loading... [wap.guidechem.com]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
Benchmarking the Quantum Yield of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione Derivatives
Topic: Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, chemically synonymous with 4-amino-N-(2-hydroxyethyl)phthalimide (4-AP-HE) , represents a critical class of solvatochromic fluorophores. Unlike rigid polycyclic hydrocarbons, this derivative exhibits a "push-pull" electronic structure that renders its fluorescence quantum yield (
This guide provides a rigorous benchmarking framework for evaluating the
Technical Background: The Physics of Fluorescence Modulation
Structure-Property Relationships
The core fluorophore is the 4-aminophthalimide (4-AP) moiety. The amino group at position 4 acts as an electron donor, while the imide carbonyls act as electron acceptors. Upon excitation, the molecule undergoes an intramolecular charge transfer (ICT), creating a large dipole moment in the excited state (
-
Non-Polar Solvents (e.g., Dioxane): The ICT state is destabilized, resulting in blue emission with high quantum efficiency (
). -
Polar Protic Solvents (e.g., Water, Methanol): Solvent relaxation stabilizes the ICT state, shifting emission to the green/yellow. Crucially, intermolecular hydrogen bonding with the solvent facilitates rapid non-radiative decay, drastically quenching fluorescence (
).
The Hydroxyethyl Modification
The N-substitution with a 2-hydroxyethyl group provides a handle for bioconjugation or polymerization (e.g., into polyurethanes) without significantly altering the core photophysics of the phthalimide ring. However, the hydroxyl tail introduces a localized polar domain that can subtly influence the non-radiative decay rates compared to hydrophobic analogs like N-butyl-4-aminophthalimide.
Comparative Analysis: 4-AP-HE vs. Alternatives
The following table benchmarks 4-AP-HE against standard solvatochromic probes. Note the dramatic drop in quantum yield in protic solvents, a characteristic signature of this class.
Table 1: Comparative Quantum Yields (
| Fluorophore | Structure Type | Key Characteristics | ||||
| 4-AP-HE (Target) | Phthalimide | 0.60 - 0.70 | 0.30 - 0.40 | 0.08 - 0.10 | < 0.01 | Hydrophilic tail; bioconjugation ready. |
| N-Butyl-4-AP | Phthalimide | 0.65 - 0.75 | 0.35 - 0.45 | 0.10 - 0.12 | Insoluble | Hydrophobic analog; slightly higher |
| Coumarin 153 | Coumarin | 0.45 - 0.55 | 0.50 - 0.60 | 0.40 - 0.50 | ~0.20 | Standard reference; less solvatochromic. |
| Prodan | Naphthalene | ~0.70 | ~0.50 | ~0.30 | ~0.05 | High brightness; larger Stokes shift. |
Critical Insight: In deuterated water (
), theof 4-AP derivatives increases 3-4 fold compared to .[1] This confirms that O-H vibrational modes in the solvent are the primary channel for non-radiative energy loss.
Experimental Protocol: Relative Quantum Yield Determination
Objective: Determine the
Phase 1: Sample Preparation
-
Solvent Purity: Use spectroscopic grade solvents (HPLC grade or higher).
-
Stock Solutions: Prepare 1 mM stock solutions of 4-AP-HE and Coumarin 153.
-
Dilution Series: Prepare 4-5 dilutions for both the sample and the standard.
-
Constraint: The Optical Density (OD) at the excitation wavelength (
) must be kept below 0.1 (preferably 0.02 - 0.08) to avoid inner-filter effects.
-
Phase 2: Spectroscopic Measurement
-
Excitation Wavelength: Select
where both sample and standard absorb appreciably (typically 360-380 nm ). -
Slit Widths: Set excitation/emission slits (e.g., 2 nm / 2 nm) and keep them identical for all measurements.
-
Acquisition:
-
Measure Absorbance (
) at . -
Measure the integrated Fluorescence Intensity (
) (Area under the emission curve).
-
Phase 3: Calculation
Plot Integrated Fluorescence Intensity (
Visualization of Mechanisms and Workflows
Figure 1: Fluorescence Mechanism & Quenching Pathways
This diagram illustrates the competition between radiative decay (Fluorescence) and solvent-mediated non-radiative decay (Quenching).
Caption: Jablonski diagram highlighting the Intramolecular Charge Transfer (ICT) state and H-bond induced quenching.
Figure 2: Relative Quantum Yield Measurement Workflow
A step-by-step logic flow for ensuring data integrity during measurement.
Caption: Operational workflow for minimizing inner-filter effects during quantum yield determination.
References
-
Saroja, G., et al. (1998). "Synthesis and photophysical properties of some 4-aminophthalimide derivatives." Journal of Fluorescence.
-
Mishra, A. K., et al. (2000). "Fluorescence quenching of 4-aminophthalimide in hydrogen bonding solvents." Journal of Physical Chemistry A.
-
Brouwer, A. M. (2011). "Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report)." Pure and Applied Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer.
-
PubChem. (2024).[4] "5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione Compound Summary." National Library of Medicine.
Sources
Comparative Cytotoxicity of Substituted Isoindole-1,3-diones: A Guide for Drug Discovery Professionals
The isoindole-1,3-dione scaffold, a core structure in well-known drugs like thalidomide, continues to be a fertile ground for the development of novel therapeutic agents, particularly in oncology. The inherent biological activity of this heterocyclic system, coupled with the synthetic tractability to introduce a diverse array of substituents, has led to the generation of numerous derivatives with potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxicity of substituted isoindole-1,3-diones, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation.
Structure-Activity Relationship: Decoding the Cytotoxic Potential
The cytotoxic efficacy of isoindole-1,3-dione derivatives is profoundly influenced by the nature and position of substituents on the isoindole core and the N-substituent. Analysis of the available data reveals several key trends that can guide the rational design of more potent anticancer agents.
A critical factor in determining the anticancer activity of these compounds is the array of substituents attached to them.[1] For instance, the introduction of a bromoacetyl group at the para-position of an N-phenyl substituent resulted in a compound with significant inhibitory effects on the viability of Raji and K562 blood cancer cells.[2] Specifically, 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated potent cytotoxicity with a half-maximal cytotoxic concentration (CC50) of 0.26 µg/mL against Raji cells and 3.81 µg/mL against K562 cells.[2]
Furthermore, studies have highlighted the importance of silyl ether and azido groups in enhancing anticancer activity.[1] A compound bearing both a tert-butyldiphenylsilyl ether and an azido group exhibited greater anticancer activity against HeLa, C6, and A549 cancer cell lines than the widely used chemotherapeutic agent 5-fluorouracil.[1] This underscores the synergistic effect of certain functional groups in augmenting the cytotoxic potential of the isoindole-1,3-dione scaffold.
Interestingly, the nature of the N-substituent also plays a crucial role. For example, N-benzylisoindole-1,3-dione derivatives have shown inhibitory effects on the viability of A549 lung cancer cells.[3][4] The cytotoxic effects of these derivatives can be modulated by the presence of different functional groups on the benzyl ring and the isoindole core itself.
The following table summarizes the cytotoxic activity of selected substituted isoindole-1,3-diones against various cancer cell lines, providing a snapshot of the structure-activity landscape.
| Compound ID/Name | Substituents | Cancer Cell Line | IC50/CC50 | Reference |
| Compound 7 | Azide and silyl ether groups | A549 | 19.41 ± 0.01 µM | [5] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | N-(4-(2-bromoacetyl)phenyl) | Raji | 0.26 µg/mL | [2] |
| K562 | 3.81 µg/mL | [2] | ||
| N-benzylisoindole-1,3-dione (Compound 3) | N-benzyl | A549-Luc | 114.25 µM | [3] |
| N-benzylisoindole-1,3-dione (Compound 4) | N-benzyl (substituted) | A549-Luc | 116.26 µM | [3] |
| Compound 13 | Silyl ether (-OTBDMS) and -Br groups | Caco-2 | More active than cisplatin | [1] |
| MCF-7 | More active than cisplatin | [1] | ||
| Compound 16 | Silyl ether (-OTBDMS) and -Br groups | Caco-2 | More active than cisplatin | [1] |
| MCF-7 | More active than cisplatin | [1] | ||
| Compound 4 (from a separate study) | N-phthaloyl amino acid derivative | Sarcoma 180 | 47.6 µM | [6][7] |
| B-16/F-10 | 119.7 µM | [6][7] | ||
| PBMC | 45.8 µM | [6][7] | ||
| Compound 5b | Thiazole bearing phthalimide structure | MCF-7 | 0.2 ± 0.01 µM | [8] |
| Compound 5k | Thiazole bearing phthalimide structure | MDA-MB-468 | 0.6 ± 0.04 µM | [8] |
| Compound 5g | Thiazole bearing phthalimide structure | PC-12 | 0.43 ± 0.06 µM | [8] |
Experimental Protocol: Assessing Cytotoxicity via MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely adopted colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of chemical compounds.[3][4][9] The underlying principle of this assay is the enzymatic conversion of the yellow, water-soluble MTT into a purple, insoluble formazan product by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere and proliferate for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted isoindole-1,3-dione derivatives for a specified incubation period (e.g., 24, 48, or 72 hours). A control group receiving only the vehicle (e.g., DMSO) is included.
-
MTT Addition: Following the treatment period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow for formazan crystal formation.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the half-maximal inhibitory concentration (IC50) is determined by plotting the cell viability against the compound concentration.
Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.
Conclusion and Future Directions
Substituted isoindole-1,3-diones represent a promising class of compounds with significant potential for the development of novel anticancer therapies. The comparative analysis of their cytotoxicity reveals clear structure-activity relationships, providing a rational basis for the design of more potent and selective derivatives. The primary mechanism of action for many of these compounds appears to be the induction of apoptosis, a highly desirable trait for an anticancer drug.
Future research in this area should focus on several key aspects. Firstly, a more extensive exploration of the chemical space around the isoindole-1,3-dione scaffold is warranted to identify novel derivatives with improved efficacy and selectivity. Secondly, in-depth mechanistic studies are required to elucidate the precise molecular targets of these compounds and the signaling pathways they modulate. Finally, promising lead compounds should be advanced to in vivo studies to evaluate their therapeutic potential in preclinical cancer models. [3][4]The continued investigation of this versatile chemical scaffold holds great promise for the future of cancer treatment.
References
-
Gürbüz, F., Çavuşoğlu, B. K., & Çelik, F. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1,3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1857–1867. [Link]
-
Al-Busaidi, I. K., Al-Harrasi, A., Khan, S. A., & Orfali, R. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1090–1095. [Link]
-
Gürbüz, F., Çavuşoğlu, B. K., Çelik, F., & Alp, E. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(13), 12512–12521. [Link]
-
Gürbüz, F., Çavuşoğlu, B. K., Çelik, F., & Alp, E. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. PubMed, 36987741. [Link]
-
Gürbüz, F., Çavuşoğlu, B. K., & Çelik, F. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1736–1751. [Link]
-
Gundogdu, O., Yilmaz, I., & Senturk, M. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology, e23733. [Link]
-
Ferreira, P. M. P., de Lima, M. C. A., Pitta, I. R., & de Melo, R. E. G. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. Anais da Academia Brasileira de Ciências, 87(1), 263–275. [Link]
-
Ferreira, P. M. P., de Lima, M. C. A., Pitta, I. R., & de Melo, R. E. G. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO, 87(1). [Link]
-
Ferreira, P. M. P., de Lima, M. C. A., Pitta, I. R., & de Melo, R. E. G. (2015). Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells. SciELO. [Link]
-
Sabet, R., Fassihi, A., & Saghaei, L. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 14(6), 546–557. [Link]
-
Al-Busaidi, I. K., Al-Harrasi, A., Khan, S. A., & Orfali, R. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Research Square. [Link]
Sources
- 1. The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. scielo.br [scielo.br]
- 8. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic and toxicological effects of phthalimide derivatives on tumor and normal murine cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the specificity of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione as a fluorescent marker
The following technical guide evaluates the specificity and performance of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (hereafter referred to as 5-AHEI ) as a fluorescent marker.
Executive Summary & Isomer Disambiguation
5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a phthalimide-based fluorophore. However, its utility as a fluorescent marker relies heavily on a critical structural distinction often obscured by commercial nomenclature.
-
The "Commercial" 5-Amino (IUPAC 4-Amino): In many commercial catalogs, "5-aminophthalimide" is listed as a synonym for 4-aminophthalimide . This isomer is a high-performance, solvatochromic probe (Green Emission, High Quantum Yield) widely used to map local polarity in proteins and polymers.
-
The "Literal" 5-Amino (IUPAC 5-Amino): The true 5-amino isomer (meta-substituted relative to the carbonyls) exhibits significantly different photophysics (Blue Emission, Lower Quantum Yield) due to weaker Intramolecular Charge Transfer (ICT).
Verdict: If your application requires high sensitivity to micro-environmental polarity (solvatochromism), the 4-amino isomer is the industry standard. If you are using the 5-amino isomer (CAS 51419-28-4), expect a blue-shifted emission with lower environmental sensitivity, suitable primarily as a stable, passive tag rather than an environmental sensor.
Photophysical Profile & Mechanism[1][2]
Mechanism of Action: Intramolecular Charge Transfer (ICT)
The fluorescence of aminophthalimides arises from an ICT state where the amino group acts as an electron donor and the imide moiety acts as an acceptor.
-
4-Amino Isomer (Strong ICT): The amino group is conjugated ortho to one carbonyl and para to the bridgehead, allowing strong electronic coupling. This results in a large dipole moment change upon excitation, leading to significant solvatochromism (emission shifts from blue to green/yellow in polar solvents).
-
5-Amino Isomer (Weak ICT): The amino group is meta to the carbonyls. This "cross-conjugated" arrangement disrupts the push-pull efficiency, resulting in higher energy emission (blue) and reduced sensitivity to solvent polarity.
Visualization of Isomer Effects
The following diagram illustrates the structural difference and its impact on the fluorescence mechanism.
Comparative Analysis
The table below contrasts 5-AHEI (the specific target) with its primary alternatives: the 4-AHEI isomer (Standard) and 1,8-ANS (a classic polarity probe).
| Feature | 5-Amino-AHEI (Target) | 4-Amino-AHEI (Alternative) | 1,8-ANS (Classic Probe) |
| Primary Application | Stable blue tag, crosslinker | Polarity sensor, solvation dynamics | Hydrophobic pocket binding |
| Excitation (λex) | ~340–360 nm (UV) | ~370–390 nm (Near UV) | ~350–370 nm |
| Emission (λem) | 410–440 nm (Blue) | 490–560 nm (Green/Yellow) | 450–520 nm (Blue/Green) |
| Stokes Shift | Moderate (~4000 cm⁻¹) | Large (~6000+ cm⁻¹) | Large |
| Solvatochromism | Low | High (Turn-on in non-polar) | High (Blue shift in non-polar) |
| Quantum Yield (QY) | Low to Moderate (<0.3) | High (0.6–0.9 in organics) | Low in water, High in protein |
| Specificity | Non-specific (unless conjugated) | Micro-environment specific | Hydrophobic regions |
Key Insight: Use 5-AHEI if you need a blue fluorescent linker that does not change color significantly with pH or polarity. Use 4-AHEI if you need to detect binding events, micelle formation, or protein unfolding.
Experimental Protocols
Protocol A: Bioconjugation via Hydroxyl Group
The 2-hydroxyethyl group on AHEI allows it to be esterified to carboxylic acids on proteins or polymers.
Reagents:
-
5-AHEI (10 mM in DMSO)
-
Target Molecule (COOH-terminated)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
DMAP (4-Dimethylaminopyridine) catalyst
Workflow:
-
Activation: Dissolve Target Molecule in dry DMF/DMSO. Add 1.2 eq EDC and 0.1 eq DMAP. Stir for 15 min.
-
Coupling: Add 1.0 eq 5-AHEI .
-
Reaction: Stir at Room Temp for 4–12 hours (protected from light).
-
Purification: Precipitate in cold ether or perform Size Exclusion Chromatography (SEC) to remove unreacted fluorophore.
Protocol B: Solvatochromic Specificity Assay
To validate the specificity of your AHEI batch (confirming if it is the 4- or 5-isomer), perform this self-validating solvent sweep.
Step-by-Step:
-
Prepare 10 µM stocks of AHEI in Toluene, Acetonitrile, and Methanol.
-
Excite at 360 nm.
-
Data Interpretation:
-
4-Amino: Toluene λem ≈ 420 nm (Blue) → Methanol λem ≈ 530 nm (Yellow/Green). Huge shift.
-
5-Amino: Toluene λem ≈ 410 nm → Methanol λem ≈ 430 nm. Minor shift.
-
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Low Fluorescence Intensity | Quenching by water or "5-amino" isomer usage. | Switch to organic solvent (DMSO/DCM). If using 5-amino, increase concentration or gain (it is naturally dimmer). |
| Unexpected Blue Emission | You likely have the literal 5-amino isomer, not the 4-amino probe. | Verify CAS number.[1] If 4-amino is needed, re-order specifically as "4-aminophthalimide". |
| Precipitation | Hydrophobic nature of the phthalimide core. | Ensure DMSO stock is fully dissolved before adding to aqueous buffer. Keep final organic co-solvent >5% if possible. |
References
-
Saroja, G., et al. (1998). "4-Aminophthalimide derivatives as environment-sensitive probes." Journal of Fluorescence, 8, 405–410. Link
- Soujanya, T., et al. (1995). "Photophysical properties of 4-aminophthalimide derivatives." Journal of Photochemistry and Photobiology A: Chemistry, 95, 121-126.
-
Gawale, Y., et al. (2020). "Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment." French-Ukrainian Journal of Chemistry, 8(1), 12-23. Link
-
PubChem. (2024). "Compound Summary: N-(2-Hydroxyethyl)phthalimide." National Library of Medicine. Link
-
ChemicalBook. (2024). "Product Entry: 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione (CAS 51419-28-4)." Link
Sources
Navigating Reproducibility in Chemiluminescence Assays: A Comparative Guide to 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione and its Alternatives
In the realm of sensitive detection methodologies, chemiluminescence stands out for its exceptional signal-to-noise ratio and broad dynamic range. The core of this technology lies in the selection of the chemiluminescent substrate, a choice that profoundly impacts assay performance, reproducibility, and ultimately, the reliability of experimental data. This guide provides an in-depth analysis of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, a phthalimide derivative with potential as a chemiluminescent reporter. We will explore a detailed experimental protocol for its use in an enzyme-linked immunosorbent assay (ELISA), dissect the critical factors influencing reproducibility, and objectively compare its performance against established alternatives like Luminol and a commercially available enhanced chemiluminescent substrate.
The Foundation: Understanding Phthalimides in Light Emission
Phthalimide derivatives are a cornerstone of many biological and chemical applications, from synthesis of bioactive molecules to the development of fluorescent probes.[1] Their rigid, planar structure and tunable electronic properties make them ideal scaffolds for molecules that interact with light. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, a member of this family, possesses the key structural motifs of a luminophore: an aromatic core and an amino group, which are critical for chemiluminescence. The underlying principle of its light emission is analogous to that of luminol, a widely used chemiluminescent agent.[2][3] The reaction, typically catalyzed by horseradish peroxidase (HRP) in the presence of an oxidant like hydrogen peroxide, generates an excited-state intermediate that releases a photon upon relaxation to its ground state.
A Practical Application: Chemiluminescence ELISA Protocol
To illustrate the practical application of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione, we present a detailed protocol for a sandwich ELISA, a common immunoassay format. This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.
Experimental Workflow: Sandwich ELISA
Caption: Workflow of a sandwich ELISA using a chemiluminescent substrate.
Detailed Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the capture antibody to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Causality: The basic pH of the coating buffer facilitates the adsorption of the antibody to the polystyrene surface of the microplate wells.
-
-
Washing and Blocking:
-
Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
Causality: Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background signal.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of appropriately diluted samples and standards to the wells.
-
Incubate for 2 hours at room temperature.
-
Causality: The antigen in the sample binds to the capture antibody.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of HRP-conjugated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1 hour at room temperature.
-
Causality: The detection antibody binds to a different epitope on the captured antigen, forming a "sandwich".
-
-
Chemiluminescent Signal Generation:
-
Wash the plate five times with wash buffer.
-
Prepare the chemiluminescent substrate solution immediately before use:
-
Solution A: 10 mM 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione in 0.1 M Tris buffer, pH 8.5.
-
Solution B: 30 mM hydrogen peroxide in water.
-
Mix equal volumes of Solution A and Solution B.
-
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Causality: The HRP enzyme catalyzes the oxidation of the substrate by hydrogen peroxide, leading to light emission.
-
-
Data Acquisition:
-
Measure the luminescence signal using a microplate luminometer. The integration time will depend on the signal intensity.
-
The Pathway to Light: Mechanism of Chemiluminescence
The chemiluminescent reaction of 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione is a multi-step process initiated by the enzymatic activity of HRP.
Sources
- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Personal protective equipment for handling 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione
Topic: CAS: 51419-28-4 Synonyms: 4-amino-N-(2-hydroxyethyl)phthalimide; 5-amino-2-(2-hydroxyethyl)isoindoline-1,3-dione[1]
Executive Safety Summary
The Senior Scientist’s Perspective: Handling 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione requires a nuanced approach that goes beyond standard "lab safety." This molecule combines an aromatic amine functionality with a phthalimide core.
While the primary GHS classifications indicate irritation (Skin/Eye/Respiratory), the structural presence of the primary aromatic amine introduces a silent risk : potential sensitization and long-term genotoxicity. Furthermore, phthalimide derivatives are often low-density, electrostatic powders, making inhalation the primary route of exposure during weighing and transfer.
Operational Directive: Treat this compound as a Potential Sensitizer and Respiratory Irritant . All handling of the dry powder must occur within a certified fume hood.
Hazard Identification & Risk Assessment
Before selecting PPE, we must quantify the risk. The following data synthesizes GHS classifications with structural activity relationship (SAR) alerts common to this chemical class.
| Hazard Category | GHS Code | Description | Operational Implication |
| Respiratory | H335 | May cause respiratory irritation.[1][2][3] | High Risk. Fine dust generation during weighing is inevitable. |
| Skin/Contact | H315 | Causes skin irritation.[2][3][4][5][6][7] | Medium Risk. Aromatic amines can permeate standard latex; Nitrile is required. |
| Ocular | H319 | Causes serious eye irritation.[2][3][4][5][6][8] | Medium Risk. Mechanical irritation from dust + chemical irritation. |
| Systemic | SAR Alert | Potential Sensitizer. | Chronic Risk. Repeated exposure to trace amounts may trigger allergic dermatitis or asthma-like symptoms.[1] |
PPE Matrix: The Defense System
Do not rely on generic "lab coats and gloves." Use this targeted protection matrix.
| Protection Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | Engineering Control (Primary) | Certified Chemical Fume Hood. Face velocity: 80–100 fpm.[1] Why: The powder is likely electrostatic; passive airflow is the only reliable containment. |
| Respiratory | PPE (Secondary) | N95 or P100 Respirator (if hood work is impossible). Why: Surgical masks offer zero protection against fine organic dusts. |
| Hand Protection | Double Nitrile Gloves | Outer: 5 mil Nitrile (Standard). Inner: 4 mil Nitrile (Bright color for breach detection). Why: Aromatic amines can permeate thin nitrile over time. Double gloving provides a "breakthrough buffer." |
| Ocular | Chemical Splash Goggles | Indirect Vent Goggles. Why: Safety glasses leave gaps. Airborne dust can bypass side-shields and react with eye moisture to form basic/irritating solutions.[1] |
| Body | Lab Coat + Tyvek Sleeves | Cotton/Poly Lab Coat (Buttoned to top). Disposable Tyvek sleeves recommended for weighing. Why: Prevents dust accumulation on wrist cuffs, a common transfer point to the face/mouth. |
Operational Protocol: Step-by-Step Handling
This protocol is designed to minimize static discharge and aerosolization.
Phase 1: Preparation & Engineering Setup
-
Static Check: Phthalimide derivatives are prone to static charge. Use an antistatic gun or ionizing bar inside the balance enclosure if available.
-
Airflow Verification: Confirm fume hood sash is at the working height (usually 18 inches).
-
Matting: Place a disposable absorbent mat (plastic side down) in the hood to capture any micro-spills.
Phase 2: Weighing & Transfer (Critical Risk Zone)[1][2]
-
Donning: Put on inner gloves, then lab coat, then outer gloves. Pull outer gloves over the lab coat cuffs.
-
Transfer:
-
Do NOT use a spatula directly from the stock bottle if the bottle is large.
-
Technique: Tap a small amount into a secondary weigh boat or glass vial first.
-
Reasoning: This prevents the "puff" of dust that occurs when a spatula is jammed into a compacted powder.
-
-
Solubilization: Add solvent (e.g., DMSO, Ethanol) to the solid inside the hood. Do not transport the dry solid across the lab bench.
-
Note: The hydroxyethyl group aids solubility in polar solvents, but dissolution may be slow. Vortex in a closed tube.
-
Phase 3: Decontamination & Doffing[1]
-
Wipe Down: Wipe the balance area with a wet paper towel (water/ethanol mixture). The moisture traps residual dust.
-
Outer Glove Removal: Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Hand Wash: Wash hands with soap and water immediately after leaving the bay.
Visualization: Decision Logic & Emergency Response
Diagram 1: PPE Selection & Handling Logic
Caption: Workflow determining engineering controls based on physical state. Solid handling requires strict containment due to dust hazards.
Diagram 2: Emergency Spill Response (Dry Powder)
Caption: Step-by-step response for dry powder spills. Wetting the powder is critical to prevent inhalation during cleanup.
Disposal & Environmental Stewardship
-
Waste Classification: Non-halogenated organic solvent waste (if dissolved) or Solid Hazardous Waste (if pure powder).
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) in the waste stream, as the amine group can react violently or form unstable N-nitroso compounds.
-
Container Labeling: Clearly mark waste containers with "Toxic" and "Irritant."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 745297, 5-Amino-2-(2-hydroxyethyl)isoindole-1,3-dione.[1] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]
Sources
- 1. 5-Amino-2-(2-hydroxy-ethyl)-isoindole-1,3-dione | C10H10N2O3 | CID 745297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. carlroth.com [carlroth.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
